Boc-D-Pro-OSu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICWIJISMKZDDY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121419 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-34-2 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-D-Pro-OSu: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Pro-OSu, is a pivotal reagent in the field of synthetic peptide chemistry. As an activated derivative of D-proline, it serves as a crucial building block for the incorporation of the D-proline residue into peptide chains, particularly within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The presence of the D-amino acid configuration is of particular interest in drug development, as it can significantly enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to proteolytic degradation.[2] Furthermore, the inherent conformational rigidity of the proline ring structure is a valuable tool for introducing specific turns or kinks into a peptide backbone, thereby influencing its secondary structure and, consequently, its binding affinity to biological targets.[1][2]
This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound, offering a critical resource for professionals engaged in peptide synthesis and drug discovery.
Core Chemical and Physical Properties
The fundamental characteristics of this compound are essential for its proper handling, storage, and effective use in synthetic applications. These properties are summarized below.
| Property | Value | Source(s) |
| Synonyms | N-alpha-t-Boc-D-proline N-hydroxysuccinimide ester, Boc-D-proline N-hydroxysuccinimide ester, (R)-1-(tert-Butoxycarbonyl)-2-(succinimidyloxycarbonyl)pyrrolidine | [3][4][5] |
| Molecular Formula | C14H20N2O6 | [3] |
| Molecular Weight | 312.32 g/mol | [4] |
| CAS Number | 102185-34-2 | [3][6] |
| Appearance | White to off-white powder or crystals | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone. | [4][6] |
| Storage Temperature | -20°C under an inert atmosphere. | [4] |
Application in Peptide Synthesis
This compound is primarily utilized as an activated amino acid building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl moiety of Boc-D-proline. This activation facilitates the formation of a peptide bond with the free N-terminal amine of a growing peptide chain anchored to a solid support.[7]
The overall workflow for incorporating a this compound residue into a peptide sequence via SPPS follows a cyclical process of deprotection, neutralization, and coupling.
Experimental Protocols
The successful incorporation of this compound into a peptide chain requires precise execution of deprotection and coupling steps. The following protocols provide a general methodology for these key procedures in manual Boc-SPPS.
Protocol 1: N-terminal Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group from the resin-bound peptide, preparing it for coupling with this compound.
-
Resin Swelling: Swell the peptide-resin in an adequate volume of Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with a deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[8]
-
Deprotection: Drain the pre-wash solution. Add a fresh portion of the deprotection solution to the resin and agitate the mixture for 20-30 minutes at room temperature.[8][9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. This is followed by washes with isopropanol (2 times) and then DCM (3-5 times) to remove the generated t-butyl cations and shrink the resin, which helps in removing trapped TFA.[8] The peptide-resin is now in its protonated TFA salt form.
Protocol 2: Coupling of this compound
This protocol describes the coupling of the activated this compound to the deprotected peptide-resin.
-
Neutralization: Swell the deprotected peptide-resin (TFA salt) in DCM. Neutralize the N-terminal ammonium salt by washing the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (perform this step twice).[9] Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
Coupling Reaction: Immediately add a solution of this compound (typically 3-5 equivalents relative to the resin substitution) dissolved in a minimal amount of DMF or DCM to the neutralized peptide-resin.[9]
-
Reaction Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.[9] The N-hydroxysuccinimide ester reacts with the free amine, forming a new peptide bond and releasing N-hydroxysuccinimide as a byproduct.
-
Monitoring: The completion of the coupling reaction should be monitored. Since the N-terminal residue is now a secondary amine (proline), the standard Kaiser test will give a false negative. The Isatin or Chloranil test is recommended for monitoring coupling to secondary amines.[9] If the test indicates incomplete coupling, a second coupling (recoupling) with a freshly prepared solution of this compound can be performed.[9]
-
Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.
Stability and Storage
The stability of this compound is critical for its successful application. The N-hydroxysuccinimide ester is susceptible to hydrolysis, and the Boc protecting group is labile to acid.[1][2]
-
Storage: To maintain its integrity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at -20°C.[4] It is crucial to prevent exposure to moisture and acidic conditions.
-
Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[10]
Conclusion
This compound is a highly valuable reagent for synthetic chemists, particularly in the realm of peptide-based drug development. Its pre-activated nature facilitates efficient coupling reactions, while the D-configuration of the proline residue offers a strategic advantage for enhancing the enzymatic stability of the final peptide product. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are paramount to leveraging its full potential in the synthesis of complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. This compound CAS#: 102185-34-2 [amp.chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. This compound | 102185-34-2 [chemicalbook.com]
- 7. Boc-Pro-OSu | 3392-10-7 | Benchchem [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-D-Pro-OSu: Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Pro-OSu, is a pivotal reagent in synthetic chemistry, particularly in the field of peptide synthesis. It is a pre-activated derivative of D-proline, an amino acid that imparts unique conformational constraints on peptide structures. The incorporation of D-amino acids like D-proline is a key strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the structure, mechanism of action, and practical application of this compound for professionals engaged in peptide chemistry and drug development.
Structure and Chemical Properties
This compound is composed of a D-proline core, where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₆[1][2] |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 102185-34-2[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN) |
Spectroscopic Characterization
¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the proline ring protons (multiplets between 1.8 and 4.4 ppm), and the succinimide ring protons (a singlet around 2.9 ppm). Due to the restricted rotation around the amide bond, some proton signals may appear as two distinct sets for the cis and trans rotamers. For the closely related Boc-D-Pro-OH, the following peaks have been reported in CDCl₃: δ 9.20 (br, 1H), 4.34 (t, 1H), 3.54-3.13 (m, 2H), 2.31-2.25 (m, 1H), 2.09- 1.88 (m, 3H), 1.48-1.42 (b, 9H).[3]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Boc urethane) | 1680 - 1700 |
| C=O (OSu ester) | ~1740, ~1780, ~1815 |
| C-N stretch | 1000 - 1250 |
| C-H stretch (alkane) | 2850 - 2960 |
Mechanism of Action: Amide Bond Formation
The "mechanism of action" of this compound is a chemical one, centered on its role as an acylating agent in amide bond formation. It is not known to be involved in any biological signaling pathways. The N-hydroxysuccinimide ester is a highly reactive group that serves as a good leaving group, facilitating the nucleophilic attack by a primary or secondary amine.
The reaction proceeds as follows:
-
The nucleophilic amine (e.g., the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the OSu ester.
-
A tetrahedral intermediate is formed.
-
The N-hydroxysuccinimide anion is expelled as a leaving group.
-
A stable amide bond is formed, incorporating the Boc-D-proline residue into the peptide chain.
This reaction is highly efficient and proceeds under mild conditions, making this compound a valuable tool for peptide synthesis.
Mechanism of this compound mediated amide bond formation.
Quantitative Data in Peptide Synthesis
The efficiency of peptide coupling reactions is critical for the overall yield and purity of the final peptide. While specific kinetic data for this compound is not extensively published, the performance of activated esters in peptide synthesis is well-documented.
Table 1: Comparison of Coupling Methods for a Model Dipeptide Synthesis
This table provides representative data comparing the use of a pre-activated ester like this compound with in-situ activation methods for the synthesis of a model dipeptide.
| Coupling Method | Reagents | Typical Crude Yield (%) | Typical Crude Purity (HPLC, %) |
| Pre-activated Ester | This compound | 85 - 95 | >90 |
| Carbodiimide | Boc-D-Pro-OH, DIC, HOBt | 92 - 97 | 85 - 95 |
| Uronium Salt | Boc-D-Pro-OH, HBTU, DIEA | 90 - 98 | 88 - 96[4] |
| Phosphonium Salt | Boc-D-Pro-OH, PyBOP, DIEA | ~95 | ~90 |
Note: Yields and purities are sequence-dependent and can vary based on reaction conditions.
Table 2: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can be beneficial for longer or difficult sequences. |
| Boc-Amino Acid Excess | 2 - 4 equivalents | Relative to resin loading. |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics. Monitoring is recommended.[5] |
| Deprotection Reagent | 50% TFA in DCM | Standard condition for Boc group removal.[6] |
| Deprotection Time | 20 - 30 minutes | [5] |
| Neutralization Reagent | 10% DIEA in DCM | [6] |
| Neutralization Time | 5 - 10 minutes | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its application in peptide synthesis.
Synthesis of this compound
This protocol describes the activation of Boc-D-Proline using N-hydroxysuccinimide.
Materials:
-
Boc-D-Proline (Boc-D-Pro-OH)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
Procedure:
-
Dissolve Boc-D-Pro-OH (1.0 eq.) and NHS (1.1 eq.) in anhydrous DCM or EtOAc.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 eq.) in the same solvent dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) or diisopropylurea will form.
-
Filter the urea byproduct and wash the solid with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).
Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (optional, for neutralization if starting from a salt)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the appropriate deprotection step and wash the resin thoroughly.
-
Neutralization (if necessary): If the N-terminus is in a salt form (e.g., after TFA deprotection in Boc-SPPS), neutralize with a solution of 10% DIEA in DMF for 2 x 5 minutes, followed by thorough washing with DMF.
-
Coupling: a. Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF. b. Add the this compound solution to the swollen and deprotected resin. c. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling.
General workflow for incorporating this compound in SPPS.
Conclusion
This compound is a highly effective and convenient reagent for the introduction of D-proline residues in peptide synthesis. Its pre-activated nature simplifies the coupling step in SPPS, leading to high yields and purities. Understanding its chemical properties and the mechanism of amide bond formation is crucial for its successful application in the design and synthesis of novel peptide-based therapeutics and research tools. While direct, comprehensive experimental data for this compound is not always readily available in public databases, its behavior can be reliably predicted based on the extensive knowledge of Boc-chemistry and the use of N-hydroxysuccinimide esters in peptide synthesis.
References
Solubility Profile of Boc-D-Pro-OSu: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), a critical reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmaceutical sciences, offering detailed information on solvent compatibility, experimental protocols for solubility determination, and its application in synthetic workflows.
Executive Summary
This compound is an activated amino acid derivative widely used for the incorporation of D-proline residues into peptide chains. Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and handling. This guide summarizes the qualitative solubility of this compound, provides a detailed methodology for quantitative solubility assessment, and illustrates its use in the context of solid-phase peptide synthesis (SPPS).
Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, qualitative information from various chemical suppliers indicates its solubility in a range of common organic solvents. The following table summarizes this information. For reference, semi-quantitative data for the closely related compound, Boc-D-Pro-OH, is also included to provide a general solubility context.
| Solvent | Chemical Formula | This compound Solubility | Boc-D-Pro-OH Solubility (for reference) |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Clearly soluble (1 mmol in 2 mL)[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[2][3] | ~15 mg/mL (for L-enantiomer)[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2][3] | Data not available |
| Chloroform | CHCl₃ | Soluble[2][3] | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Soluble[2][3] | Data not available |
| Acetone | C₃H₆O | Soluble[2][3] | Data not available |
| Acetic Acid | C₂H₄O₂ | Data not available | Almost transparent[4] |
| Ethanol | C₂H₅OH | Data not available | ~15 mg/mL (for L-enantiomer)[4] |
| Aqueous Buffers | N/A | Sparingly Soluble (inferred) | Sparingly soluble[4] |
Experimental Protocol: Gravimetric Solubility Determination
For researchers requiring precise quantitative solubility data for specific applications, the following gravimetric method is a reliable experimental protocol. This method is adapted from standard laboratory practices for determining the solubility of small molecules and protected amino acids.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMF, DCM, Acetonitrile)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Calibrated pipettes
-
Drying oven or vacuum desiccator
-
Pre-weighed collection vials
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial containing the excess solid.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, remove the vial from the bath and let it stand for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred. Transfer this aliquot to a pre-weighed, labeled collection vial.
-
Solvent Evaporation: Remove the solvent from the collection vial. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the decomposition point of this compound) or, preferably, under high vacuum in a vacuum desiccator until a constant weight is achieved.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the collection vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken
Safety Precautions: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Application in Peptide Synthesis: A Workflow
This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (NHS) ester serves as an excellent leaving group, facilitating the acylation of the free N-terminal amine of the growing peptide chain attached to the solid support.
Caption: Workflow for Boc-SPPS incorporating this compound.
This workflow illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.[5] The process begins with the attachment of the first amino acid to a solid support. Each cycle involves the deprotection of the N-terminal Boc group with an acid like trifluoroacetic acid (TFA), followed by neutralization, and then the coupling of the next activated amino acid, such as this compound.[5][6] Wash steps are performed between each chemical reaction to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin support.
References
An In-depth Technical Guide to Boc-D-Pro-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), a key reagent in solid-phase peptide synthesis (SPPS). The document outlines its chemical properties, detailed experimental protocols for its use, and its relevance in the development of peptide-based therapeutics.
Chemical and Physical Properties
This compound is a widely utilized amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for the Boc/Bzl protection strategy in SPPS. The N-hydroxysuccinimide (OSu) ester is an activated form that readily reacts with the free amino terminus of a growing peptide chain to form a stable peptide bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 102185-34-2 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂O₆ | [1] |
| Molecular Weight | 312.32 g/mol | [3] |
| Synonym | N-Boc-D-proline hydroxysuccinimide ester | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage Temperature | -20°C |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block for introducing D-proline residues into a peptide sequence. The D-configuration is often incorporated to increase proteolytic stability or to induce specific secondary structures in the peptide. The Boc-SPPS strategy, while considered more traditional than Fmoc-SPPS, is robust and particularly effective for synthesizing long or complex peptide sequences that may be prone to aggregation.[4] The repeated acidic steps for Boc group removal can help disrupt the formation of stable secondary structures during synthesis, thereby improving coupling efficiency.[4]
A critical aspect when using proline derivatives is the potential for side reactions. However, the acidic deprotection conditions of the Boc strategy result in a protonated N-terminal amine, which is less nucleophilic and thus reduces the likelihood of diketopiperazine formation, a common side reaction in Fmoc-SPPS, especially at the dipeptide stage.[4]
Experimental Protocols
The following protocols provide a generalized workflow for the incorporation of a this compound residue during manual Boc-SPPS on a Merrifield resin.
Resin Preparation and Swelling
-
Place the Merrifield resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) three to five times to remove any impurities.
-
Swell the resin in DCM for at least 20-30 minutes before proceeding with the synthesis.[5]
Boc Deprotection
This step removes the temporary N-terminal Boc protecting group from the growing peptide chain attached to the resin.
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and then drain the solution (pre-wash).[5]
-
Add a fresh portion of the 50% TFA in DCM solution.
-
Agitate the mixture for 20-30 minutes at room temperature to ensure complete removal of the Boc group.[5][6]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[6]
Neutralization
This step deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the washed peptide-resin.[5]
-
Agitate the mixture for 5-10 minutes.[5]
-
Drain the DIEA solution and repeat the neutralization step one more time to ensure complete deprotonation.
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess DIEA.[6]
Coupling of this compound
This protocol describes the coupling of the activated this compound to the deprotected N-terminus of the peptide-resin.
-
Dissolve this compound (typically 2-3 equivalents relative to the resin substitution) in N,N-dimethylformamide (DMF) or a mixture of DMF/DCM.
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[5]
-
Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. Since the N-terminus is a secondary amine (proline), the standard Kaiser test will give a false negative. A specific test for secondary amines, such as the Isatin or Chloranil test, should be used.[5]
-
If the test indicates incomplete coupling, the coupling step should be repeated with a freshly prepared solution of the activated amino acid (recoupling).[5]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any unreacted reagents and byproducts.[5]
Peptide Cleavage from Resin
After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.
Caution: This procedure often involves the use of highly corrosive and toxic reagents like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) and requires specialized equipment and stringent safety precautions.[4]
-
Thoroughly wash the final peptide-resin with DCM and dry it under a vacuum.
-
For cleavage using TFMSA, suspend the dried peptide-resin in a cleavage cocktail, for example, TFMSA/TFA/thioanisole.[5]
-
Stir the mixture at room temperature for 1-2 hours.[5]
-
Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.[5]
-
Collect the precipitated peptide by centrifugation or filtration, wash it with cold diethyl ether, and dry it under a vacuum.[5]
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes in the utilization of this compound in SPPS.
Caption: A single cycle of this compound incorporation in SPPS.
Caption: The coupling reaction of this compound.
References
Synthesis and Purification of Boc-D-Pro-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), a critical reagent in peptide synthesis and drug development. This document details the underlying chemical principles, provides explicit experimental protocols, and presents key analytical data for the characterization of this important compound.
Introduction
This compound is a widely utilized activated amino acid derivative in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for controlled, stepwise peptide chain elongation. The N-hydroxysuccinimide (NHS) ester serves as an excellent leaving group, facilitating efficient amide bond formation with the N-terminal amine of a growing peptide chain under mild conditions. The incorporation of the D-enantiomer of proline is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to induce specific secondary structures, which can lead to improved biological activity and therapeutic potential.
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of the carboxylic acid of Boc-D-proline with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).
Chemical Reaction
The overall reaction proceeds as follows:
Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from Boc-D-proline and N-hydroxysuccinimide using DCC as the coupling agent.
Materials:
-
Boc-D-proline
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethyl Acetate
-
Anhydrous Hexane
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-D-proline (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to cool it to 0°C.
-
Addition of DCC: While maintaining the temperature at 0°C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for an additional 2 hours, and then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: After the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous DCM.
-
Workup: Combine the filtrate and the washings. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Extraction: Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid this compound.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the solid completely.
-
Crystallization: Slowly add hexane to the solution at room temperature until it becomes slightly cloudy.
-
Cooling: Cool the flask in an ice bath to induce crystallization. Allow the crystals to form over a period of 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound as a white solid.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₆ |
| Molecular Weight | 312.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 130-140 °C |
Table 2: Expected Yield and Purity
| Parameter | Typical Value | Notes |
| Reaction Yield (Crude) | 80-95% | Dependent on reaction conditions and scale. |
| Yield after Recrystallization | 60-80% | Varies with the efficiency of the crystallization process. |
| Purity (by HPLC) | >98% | After proper purification. |
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
Disclaimer: The following NMR data are predicted based on the analysis of similar compounds, including Boc-D-proline and other N-hydroxysuccinimide esters. Actual experimental values may vary slightly.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Boc (t-butyl) | ~1.45 | singlet | 9H, -C(CH₃)₃ |
| Proline β, γ-CH₂ | 1.90 - 2.40 | multiplet | 4H |
| Proline δ-CH₂ | 3.50 - 3.80 | multiplet | 2H |
| Proline α-CH | 4.30 - 4.50 | multiplet | 1H |
| NHS CH₂ | ~2.85 | singlet | 4H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Boc CH₃ | ~28.4 | -C(CH₃)₃ |
| Proline γ-C | ~24.0 | |
| Proline β-C | ~30.5 | |
| Proline δ-C | ~46.5 | |
| Proline α-C | ~59.0 | |
| Boc Quaternary C | ~80.5 | -C(CH₃)₃ |
| Boc C=O | ~154.0 | |
| Proline C=O | ~168.0 | |
| NHS C=O | ~169.0 | |
| NHS CH₂ | ~25.6 |
Table 4: Mass Spectrometry Data
| Ionization Mode | Expected m/z | Ion |
| ESI+ | 313.13 | [M+H]⁺ |
| ESI+ | 335.11 | [M+Na]⁺ |
| ESI+ | 351.09 | [M+K]⁺ |
Mandatory Visualizations
Synthesis Workflow
Experimental and Purification Workflow
A Technical Guide to the Safety of Boc-D-Pro-OSu
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling, storing, or disposing of Boc-D-Pro-OSu.
Chemical Identification and Properties
This compound, or N-Boc-D-proline N-hydroxysuccinimide ester, is a chemical reagent commonly used in peptide synthesis. Understanding its fundamental properties is the first step in ensuring its safe use in the laboratory.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester | [1][2] |
| Synonyms | BOC-D-PROLINE N-HYDROXYSUCCINIMIDE ESTER | [2] |
| CAS Number | 102185-34-2 | [1][3] |
| Molecular Formula | C₁₄H₂₀N₂O₆ | [1] |
| Molecular Weight | 312.32 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Data not available in searched results. The related compound N-Boc-D-proline has a melting point of 134-137 °C.[4][5] | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [6] |
Hazard Identification and Classification
While specific GHS classification for this compound was not found in the search results, related compounds and general chemical safety principles suggest potential hazards. The user must obtain the official SDS for definitive hazard information. Based on similar compounds, the following hazards may be anticipated.
Table 2: Potential Hazard Classification
| Hazard Class | Potential Hazard Statement |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. |
Note: This table is illustrative. The related compound N-(tert-Butoxycarbonyl)-D-prolinal is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Risk Management and Control Measures
A systematic approach to risk management is essential when handling any chemical reagent. This involves a clear workflow from hazard identification to the implementation of control measures.
Caption: A generalized workflow for chemical risk assessment in a laboratory setting.
The hierarchy of controls should always be followed to mitigate risks, prioritizing the most effective measures.
Caption: The hierarchy of controls for mitigating exposure to hazardous chemicals.
Experimental Safety Protocols
Detailed experimental protocols for safety evaluation (e.g., toxicology studies) are proprietary and not publicly available. However, the principles of safe handling derived from SDS of similar chemicals can be outlined.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[6]
-
Eye/Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection : Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.[6][7]
-
Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved P95 or EU P1 particle respirator.[6]
-
Hygiene Measures : Wash hands thoroughly after handling. Change contaminated clothing promptly.[8]
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[6][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[6][7] |
Storage and Disposal
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
Table 4: Storage and Disposal Recommendations
| Aspect | Recommendation |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place.[6] Recommended storage temperature is often refrigerated (2-8°C) for related compounds.[4] Protect from moisture. |
| Incompatible Materials | Strong oxidizing agents.[6] |
| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. The material may be sent to a licensed chemical destruction plant.[6][7] |
Toxicological and Ecological Information
No specific quantitative toxicological (e.g., LD50) or ecotoxicological data for this compound were found in the search results.[6][7] For many specialized chemical reagents, this data is not extensively studied or published. Therefore, the compound should be handled as potentially harmful, and release into the environment should be avoided.[7]
References
- 1. peptide.com [peptide.com]
- 2. This compound CAS#: 102185-34-2 [amp.chemicalbook.com]
- 3. This compound | 102185-34-2 [chemicalbook.com]
- 4. N-Boc- D -proline 99 37784-17-1 [sigmaaldrich.com]
- 5. N-Boc-D-proline | 37784-17-1 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Cornerstone of Conformational Constraint: A Technical Guide to Boc-D-Pro-OSu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles and practical applications of N-tert-butyloxycarbonyl-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu) in solid-phase peptide synthesis (SPPS). The incorporation of D-proline residues into peptide sequences is a critical strategy for enhancing metabolic stability and inducing specific secondary structures, thereby modulating the biological activity of synthetic peptides. This document details the core chemical principles, provides comprehensive experimental protocols, and presents quantitative data to facilitate the effective use of this valuable building block in peptide research and drug development.
Core Principles: The Significance of this compound in SPPS
The use of this compound in SPPS is underpinned by two key strategic advantages: the Boc/Bzl protection strategy and the unique structural contributions of the D-proline residue.
The Boc/Bzl Protection Strategy: This classic approach to SPPS utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group. Side-chain functional groups are typically protected by more acid-stable benzyl-based groups. This graduated acid lability allows for the selective removal of the Nα-Boc group at each cycle of peptide elongation using a moderately strong acid, such as trifluoroacetic acid (TFA), without prematurely cleaving the side-chain protecting groups or the peptide from the resin. The final cleavage of the peptide from the solid support and removal of all protecting groups is achieved with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The Boc/Bzl strategy is particularly robust for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.
The Role of D-Proline: Proline's unique cyclic structure, with its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to the peptide backbone.[1][2][3] When incorporated into a peptide, it restricts the available dihedral angles and can act as a "helix breaker" or induce β-turns.[1][2] The use of the D-enantiomer, D-proline, offers two primary benefits:
-
Enhanced Enzymatic Stability: Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[4]
-
Conformational Control: The incorporation of D-proline introduces a distinct conformational bias, influencing the peptide's secondary structure and its subsequent binding affinity and selectivity for biological targets.[4]
This compound as an Activated Ester: this compound is an N-hydroxysuccinimide (NHS) ester of Boc-D-proline. NHS esters are "activated" forms of the carboxylic acid, making them more susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[5] The use of a pre-activated building block like this compound can offer advantages in terms of reaction cleanliness and predictability compared to in-situ activation methods, where the activating agent is added directly to the reaction vessel.[6]
Data Presentation: Quantitative Parameters in this compound Coupling
The following tables summarize key quantitative parameters for the successful incorporation of Boc-D-Proline using both pre-activated this compound and common in-situ activation methods in a typical Boc-SPPS workflow. It is important to note that specific literature data directly comparing the coupling efficiency of this compound to in-situ methods for D-proline is limited. The data presented for this compound is extrapolated from typical performance of NHS esters in SPPS and general knowledge of proline coupling kinetics.
Table 1: Typical Synthesis Parameters for Boc-D-Proline Incorporation
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[6] |
| Boc-Amino Acid Excess | 1.5 - 3.0 equivalents | Relative to resin substitution. Using pre-activated this compound may allow for a lower excess compared to in-situ methods. |
| In-situ Coupling Reagent Excess | 1.5 - 3.0 equivalents | e.g., DCC, HBTU. Relative to the amino acid.[6] |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended.[6] |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[6] |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM (for standard protocol).[6] |
Table 2: Expected Coupling Efficiency and Yields for Boc-D-Proline
| Parameter | Expected Value (this compound) | Expected Value (In-situ Activation) | Factors Influencing Outcome |
| Coupling Efficiency (per step) | ~98-99.5% | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[5][6] |
| Overall Crude Peptide Yield | 50 - 80% | 50 - 80% | Highly dependent on peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | 40 - 70% | Purification is typically required.[6] |
| Final Purified Peptide Yield | 10 - 30% | 10 - 30% | Dependent on the efficiency of purification steps.[6] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for the key steps in Boc-SPPS incorporating this compound.
Resin Swelling
Proper swelling of the resin is crucial for efficient reagent diffusion and reaction kinetics.
-
Procedure:
-
Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
-
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Procedure:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.[6]
-
Drain the pre-wash solution and add fresh deprotection solution.
-
Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[6]
-
Neutralization
This step is critical to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.
-
Procedure (Standard):
-
Procedure (In-situ): This method combines neutralization and coupling, which can be advantageous for preventing aggregation. The base is added along with the activated amino acid.
Coupling of this compound
This procedure describes the coupling of the pre-activated this compound.
-
Materials:
-
Neutralized peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker
-
-
Procedure:
-
In a separate vessel, dissolve this compound (1.5 - 3.0 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method suitable for secondary amines, such as the Isatin or Chloranil test.[6] A negative test indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed by repeating steps 1-3 with freshly prepared this compound solution.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.
-
Procedure (HF Cleavage):
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to -78 °C and carefully distill anhydrous HF into the vessel.
-
The cleavage reaction is typically carried out at 0 °C for 1-2 hours.
-
After the reaction, the HF is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and dried.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use of this compound in SPPS.
Caption: Cyclical workflow of Boc-SPPS for the incorporation of this compound.
Caption: Simplified mechanism of peptide bond formation using this compound.
Caption: Experimental workflow for investigating the biological effects of a D-proline peptide.
References
- 1. digital.csic.es [digital.csic.es]
- 2. benchchem.com [benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Proline in Sculpting Peptide Structure and Enhancing Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the incorporation of non-canonical amino acids has emerged as a powerful strategy to modulate structure, enhance stability, and unlock novel functionalities. Among these, D-proline, the dextrorotatory enantiomer of the naturally occurring L-proline, holds a position of particular significance. Its unique stereochemistry and rigid cyclic structure impose profound conformational constraints on the peptide backbone, offering a versatile tool for rational peptide design and the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the multifaceted role of D-proline in shaping peptide architecture and function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
D-Proline's Influence on Peptide Structure: A Conformational Master Key
The incorporation of D-proline into a peptide sequence introduces a localized disruption of the typical L-amino acid backbone geometry. This "chiral perturbation" is a key determinant of its profound impact on secondary structure.
Induction of β-Turns
One of the most well-documented roles of D-proline is its remarkable ability to induce and stabilize β-turns, compact secondary structures that reverse the direction of the polypeptide chain.[1][2] A D-proline residue at the i+1 position of a β-turn is particularly effective in promoting a type II' β-turn conformation.[3] This is attributed to the favorable torsional angles (φ, ψ) adopted by the D-proline residue, which preorganize the backbone into the turn-like structure. The rigid pyrrolidine ring of D-proline restricts the available conformational space, thereby reducing the entropic penalty of folding into a defined turn.[4]
Table 1: Comparison of β-Turn Propensities
| Amino Acid Position | Typical β-Turn Inducing Residues | D-Proline Position for Type II' β-Turn |
| i+1 | Pro, Gly, Asn, Asp | D-Pro |
| i+2 | Gly, Pro | - |
Note: This table provides a simplified overview. Turn propensity is context-dependent.
Modulation of Cis-Trans Isomerism
The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans isomer is energetically favored for most X-L-Pro bonds, the energy difference between the two states is smaller than for other amino acid residues. The introduction of D-proline can further influence this equilibrium. The stereochemistry of D-proline can alter the steric interactions between the side chains of the preceding residue and the proline ring, thereby shifting the cis-trans equilibrium. This modulation of the peptide backbone has significant implications for protein folding, molecular recognition, and biological activity.[5]
Functional Consequences of D-Proline Incorporation
The structural alterations induced by D-proline translate into significant functional advantages, particularly in the context of drug development.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[6][7] These enzymes exhibit high stereospecificity for L-amino acids. The incorporation of D-proline renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, thereby significantly extending the peptide's half-life in serum and other biological fluids.[8][9]
Table 2: Illustrative Half-Life Comparison of Peptides in Human Serum
| Peptide Sequence | Key Structural Feature | Estimated Half-life (t½) in Human Serum |
| L-Ala-L-Pro-L-Phe | All L-amino acids | < 1 hour |
| L-Ala-D-Pro -L-Phe | D-proline substitution | > 24 hours |
Note: These are representative values to illustrate the principle. Actual half-lives are sequence and context-dependent.[8][10]
Modulation of Biological Activity
By inducing specific conformations, D-proline can optimize the presentation of key pharmacophoric residues for interaction with biological targets such as receptors and enzymes. This can lead to enhanced binding affinity, selectivity, and overall biological activity.
In the design of enzyme inhibitors, D-proline can serve as a rigid scaffold to orient functional groups for optimal interaction with the enzyme's active site.[11][12] The constrained conformation can lead to a more favorable enthalpy of binding and improved inhibitory potency.
Table 3: Comparative Inhibitory Activity (IC50) of Metalloproteinase Inhibitors
| Inhibitor | Proline Stereochemistry | Target Enzyme | IC50 (nM) |
| Compound A | L-Proline derivative | MMP-2 | 58 |
| Compound B | D-Proline derivative | MMP-2 | 8 |
| Compound C | L-Proline derivative | MMP-13 | 120 |
| Compound D | D-Proline derivative | MMP-13 | 15 |
Data compiled from various sources for illustrative purposes.[12][13]
The incorporation of D-proline into antimicrobial peptides can enhance their efficacy and selectivity.[14] By inducing specific secondary structures, D-proline can improve the peptide's ability to interact with and disrupt microbial membranes, while minimizing toxicity towards host cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of D-proline-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Proline Containing Peptides
This protocol outlines the manual synthesis of a peptide containing D-proline using the Fmoc/tBu strategy.[15][16][17][18]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected L-amino acids
-
Fmoc-D-Pro -OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Cys is present)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
For coupling of Fmoc-D-Pro-OH , follow the same procedure.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and air-dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This protocol describes a method to compare the stability of a D-proline-containing peptide with its L-proline counterpart in human serum.[9][10][19]
Materials:
-
Purified L-proline peptide and D-proline peptide
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
RP-HPLC system
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in water or PBS.
-
Incubation:
-
In separate microcentrifuge tubes, add a defined amount of each peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Protein Precipitation: Immediately add an equal volume of 10% TFA in ACN to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC using a C18 column.
-
Use a gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time to determine the half-life (t½) for each peptide.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the use of CD spectroscopy to analyze the secondary structure of a peptide, particularly to identify the presence of β-turns induced by D-proline.[2][20][21]
Materials:
-
Purified peptide
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL. Prepare a buffer blank.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min).
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Spectral Analysis: Analyze the resulting CD spectrum. A characteristic spectrum for a type II' β-turn often shows a positive band around 220-230 nm and a strong negative band around 200-205 nm.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
This protocol provides a general workflow for using 2D NMR spectroscopy to determine the solution conformation of a D-proline-containing peptide.[5][22][23]
Materials:
-
Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex peptides)
-
NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 1-5 mM.
-
NMR Experiments: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides crucial distance restraints for structure calculation.
-
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence. The characteristic chemical shifts of protons in and around the D-proline residue can provide initial evidence for a β-turn. For instance, the CαH proton of the residue preceding D-proline often shows a downfield shift.[3]
-
Structural Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various statistical parameters.
Broth Microdilution Assay for Antimicrobial Activity
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a D-proline-containing antimicrobial peptide.[11][24][25][26][27]
Materials:
-
Purified peptide
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution Series: Prepare a series of two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing D-Proline's Role: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of D-proline in peptide science.
Signaling Pathway of a D-Proline Containing Neuropeptide Analog
Certain neuropeptides and their analogs containing D-proline exhibit enhanced stability and receptor affinity, making them valuable research tools and potential therapeutics.[5][14][28][29] The following diagram illustrates a hypothetical signaling pathway for a D-proline-containing agonist of a G-protein coupled receptor (GPCR).
References
- 1. benchchem.com [benchchem.com]
- 2. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. mdpi.com [mdpi.com]
- 13. Novel Potent Proline-Based Metalloproteinase Inhibitors: Design, (Radio)Synthesis, and First in Vivo Evaluation as Radiotracers for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropeptide signalling systems – an underexplored target for venom drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 18. rsc.org [rsc.org]
- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ias.ac.in [ias.ac.in]
- 23. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 26. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. A neuropeptide signaling pathway regulates synaptic growth in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc Protecting Group Chemistry
For researchers, scientists, and drug development professionals engaged in the nuanced field of organic synthesis, the strategic use of protecting groups is paramount. Among the arsenal of tools available, the tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1] Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of Boc protecting group chemistry, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data.
Core Principles of the Boc Protecting Group
The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1][2]
A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][3] This orthogonality is a critical feature that enables the selective deprotection of different functional groups within the same molecule, a crucial aspect of complex, multi-step syntheses.[3][4]
Chemical Structure of the Boc Group:
The tert-butyloxycarbonyl group consists of a tert-butyl group attached to a carbonyl group via an oxygen atom.
Mechanism of Action
The utility of the Boc group lies in the well-defined mechanisms for its introduction (protection) and removal (deprotection).
1. Boc Protection of Amines:
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][4] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which then breaks down into the stable byproducts carbon dioxide and tert-butanol.[5] The reaction can be performed with or without a base.[5][6]
2. Boc Deprotection:
The Boc group is characteristically labile to acidic conditions.[3] The most common method for its removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8] This unstable intermediate readily decarboxylates to release the free amine and carbon dioxide.[8][9] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[7]
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is influenced by several factors, including the nature of the amine, the choice of reagents, solvent, and temperature. The following tables summarize typical quantitative data for these reactions.
Table 1: Typical Conditions and Yields for Boc Protection of Amines
| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Aromatic (Aniline) | (Boc)₂O / Amberlyst-15 | - | Solvent-free | Room Temp. | < 1 min | 99 | |
| Primary Aliphatic | (Boc)₂O | Triethylamine | Acetonitrile | 0 - Room Temp. | 1 h | High | [10] |
| Various Amines | (Boc)₂O | - | Water/Acetone | Room Temp. | 8 - 12 min | High | [11] |
| Secondary Aromatic | (Boc)₂O | - | Methanol | Room Temp. | 24 - 48 h | - | [12] |
Table 2: Comparison of Common Boc Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | Very common and efficient.[7][13] | [7][13][14] |
| Hydrochloric Acid (4M) | 1,4-Dioxane | Room Temp. | 1 - 4 h | Product often precipitates as the hydrochloride salt.[7] | [7] |
| Formic Acid | - | 50 - 60 | 2 - 8 h | A milder alternative to TFA or HCl.[13] | [13] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | Mild conditions.[15] | [15] |
| Water | - | Reflux | 1 - 6 h | Green, catalyst-free method.[16] | [16] |
| Thermal | Toluene | 230 | 30 min | For specific substrates, avoids strong acids.[10] | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving the Boc protecting group.
Protocol 1: General Procedure for Boc Protection of an Amine
This protocol describes a standard procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate.
-
Reagents and Materials:
-
Amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents)[12]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Optional Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolution: Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the solution. If a base is used, it can be added prior to or concurrently with the (Boc)₂O.
-
Reaction: Stir the reaction mixture at room temperature.[17] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours.[12]
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a weak aqueous acid (e.g., 1 M HCl), water, and brine to remove any unreacted amine and base.[13]
-
Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Boc-protected amine.[13]
-
Purification: If necessary, the product can be further purified by column chromatography.
-
Protocol 2: General Procedure for Acid-Mediated Deprotection of a Boc-Protected Amine
This protocol outlines a common method for the removal of the Boc group using trifluoroacetic acid.
-
Reagents and Materials:
-
Boc-protected amine (1.0 equivalent)
-
Trifluoroacetic acid (TFA, 10-20 equivalents)[13]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in DCM to a concentration of approximately 0.1-0.2 M.[7][13]
-
Addition of Acid: Add TFA dropwise to the stirred solution at room temperature.[13] Evolution of gas (CO₂ and isobutylene) may be observed.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[13]
-
Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation.[13][14]
-
Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7] Subsequently, wash the organic layer with brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]
-
Applications in Research and Drug Development
The Boc protecting group is an indispensable tool in modern organic synthesis with wide-ranging applications.
-
Peptide Synthesis: Boc chemistry has been a cornerstone of solid-phase peptide synthesis (SPPS).[8][18] In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group provides temporary protection of the α-amino group of amino acids, while more acid-stable benzyl-based groups protect the side chains.[8][19]
-
Drug Development: The precise control over reactive amine functionalities afforded by the Boc group is crucial in the synthesis of complex drug molecules.[20][21] It allows for the selective modification of other parts of a molecule without interference from the highly reactive amine group.[20] This has been instrumental in the synthesis of a wide array of pharmaceuticals, including anticancer agents and antibiotics.[20]
-
PROTAC Synthesis: In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), Boc-protected linkers are instrumental for the controlled, sequential coupling of the target protein-binding "warhead" and the E3 ligase ligand.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. mcours.net [mcours.net]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 19. peptide.com [peptide.com]
- 20. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 21. nbinno.com [nbinno.com]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Boc-D-Pro-OSu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of peptide chemistry.[1][2] This method facilitates the stepwise assembly of amino acids onto an insoluble resin support, enabling the efficient synthesis of custom peptides.[][4][5] The incorporation of non-canonical amino acids, such as D-isomers, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity by inducing specific secondary structures.[6][7]
Boc-D-Pro-OSu (N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester) is an activated amino acid derivative specifically designed for the efficient incorporation of a D-proline residue into a growing peptide chain during Boc-SPPS.[] The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates amide bond formation under mild conditions.[9] However, the secondary amine nature of proline can present unique challenges, such as steric hindrance, which may necessitate optimized coupling protocols and specific monitoring tests to ensure high coupling efficiency.[6][10]
These application notes provide a comprehensive protocol for the use of this compound in Boc-SPPS, including detailed experimental procedures, quantitative parameters, and visual workflows to guide researchers in the successful synthesis of D-proline-containing peptides.
Overview of the Boc-SPPS Workflow
The Boc-SPPS process is cyclical, with each cycle extending the peptide chain by one amino acid. The general workflow consists of the following key steps:
-
Resin Preparation: Swelling the resin in a suitable solvent to ensure optimal accessibility of reactive sites.[1]
-
Boc Deprotection: Removal of the temporary Nα-Boc protecting group from the terminal amino acid of the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][11]
-
Neutralization: Neutralizing the resulting trifluoroacetate salt of the N-terminal amine to the free amine, which is necessary for the subsequent coupling reaction.[2][4]
-
Amino Acid Coupling: Introduction of the next Boc-protected amino acid, in this case, this compound, to form a new peptide bond.
-
Washing: Thoroughly washing the resin between each step to remove excess reagents and byproducts.[4][5]
This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups, followed by purification of the crude peptide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful incorporation of this compound in a standard Boc-SPPS protocol.
Table 1: General Synthesis Parameters
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[6] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution.[6] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution.[6] |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[6] |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM.[6] |
| Coupling Time | 1 - 4 hours | For this compound.[6] |
Table 2: Expected Yields and Purity
| Parameter | Value | Notes |
| Coupling Efficiency (per step) | >99% | For standard amino acids, monitored by the Kaiser test.[6] |
| Coupling Efficiency (this compound) | ~98-99.5% | May require double coupling. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[6] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence.[6] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[6] |
Experimental Protocols
The following are detailed protocols for the key steps in a Boc-SPPS cycle for the incorporation of this compound.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
-
After swelling, drain the solvent by filtration.
Protocol 2: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[10][11]
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[6][10]
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[10]
-
Wash the resin with isopropanol (IPA) (2 times) and then DCM (3 times) to remove residual acid.[11]
Protocol 3: Neutralization
This step converts the N-terminal ammonium salt to a free amine, which is reactive in the subsequent coupling step.
-
To the deprotected peptide-resin, add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate the mixture for 5-10 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the coupling step.
Protocol 4: this compound Coupling
This procedure forms the peptide bond between the free N-terminal amine of the resin-bound peptide and the incoming this compound.
-
Activation (if not using the OSu ester directly): In a separate vessel, dissolve Boc-D-Proline (3-5 equivalents) and an activating agent such as HOBt (1-hydroxybenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF. If using HOBt, add a carbodiimide like DIC (N,N'-diisopropylcarbodiimide) (3-5 equivalents).[6]
-
Coupling Reaction with this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.[6]
-
-
Monitoring: Monitor the completion of the coupling reaction. Since the Kaiser (ninhydrin) test is not reliable for the secondary amine of proline, use a test suitable for secondary amines, such as the Isatin test or the Chloranil test .[6]
-
A negative test (e.g., no color change) indicates complete coupling.
-
If the test is positive, a second coupling (recoupling) with a freshly prepared solution of activated Boc-D-Proline is recommended.[6]
-
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[10]
Protocol 5: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin support and removes the side-chain protecting groups.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). The exact composition depends on the amino acids present in the peptide sequence.
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[1]
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of the Boc-SPPS protocol for the incorporation of a single amino acid.
Caption: Boc-SPPS cycle for D-Proline incorporation.
Logical Relationship of Boc/Bzl Protection Strategy
This diagram illustrates the principle of graduated acid lability in the Boc/Bzl protection scheme.
Caption: Graduated acid lability in Boc/Bzl SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
The Strategic Role of Boc-D-Pro-OSu in the Synthesis of Cyclic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic peptides is a cornerstone in modern drug discovery, offering molecules with enhanced metabolic stability, improved receptor affinity, and better cell permeability compared to their linear counterparts. The incorporation of D-amino acids, such as D-proline, is a key strategy to increase resistance to enzymatic degradation. This document provides detailed application notes and protocols on the use of N-α-tert-butyloxycarbonyl-D-proline-N-hydroxysuccinimide ester (Boc-D-Pro-OSu) in the synthesis of cyclic peptides, with a focus on solution-phase methodologies that leverage this pre-activated building block for efficient peptide elongation and subsequent macrocyclization.
The Role of D-Proline and the Advantage of this compound
The unique cyclic structure of the D-proline residue introduces significant conformational constraints into a peptide backbone. This pre-organizes the linear precursor into a turn-like structure, which is favorable for intramolecular cyclization by bringing the N- and C-termini into proximity. The use of the D-enantiomer further enhances the peptide's resistance to proteases that typically recognize L-amino acids.
This compound is an activated ester of Boc-D-proline. The N-hydroxysuccinimide (OSu) group is an excellent leaving group, allowing for a direct and efficient coupling to the free N-terminal amine of a peptide chain in solution without the need for additional, often complex and expensive, coupling reagents like HBTU or PyBOP. This simplifies the reaction setup, reduces potential side reactions associated with in-situ activation, and facilitates a more streamlined workflow, particularly in solution-phase synthesis strategies.
Data Presentation: A Comparative Overview
The efficiency of peptide synthesis and cyclization can be influenced by the chosen strategy. While solid-phase peptide synthesis (SPPS) is a powerful technique, solution-phase methods using activated esters like this compound offer advantages in specific contexts, such as the synthesis of shorter peptides or fragments for convergent synthesis strategies.
Table 1: Typical Synthesis Parameters for Boc-SPPS Incorporation of D-Proline
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides. |
| Boc-D-Pro-OH Excess | 3 - 5 equivalents | Relative to resin substitution. Requires activation with coupling reagents. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution (e.g., HBTU, DCC). |
| Coupling Time | 1 - 4 hours | The secondary amine of proline can lead to slower coupling kinetics. Monitoring is recommended.[1] |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[1] |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM for the standard protocol.[1] |
Table 2: Expected Performance Metrics in Boc-SPPS of D-Proline Containing Peptides
| Metric | Expected Value | Notes |
| Coupling Efficiency (N-Boc-D-proline) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[1] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence.[1] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[1] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[1] |
Note: Quantitative data for the direct use of this compound in a complete cyclic peptide synthesis is not extensively available in consolidated literature. The data presented for SPPS serves as a baseline for understanding the general efficiencies of incorporating D-proline.
Experimental Protocols
The following protocols detail the synthesis of a linear peptide precursor using a solution-phase approach with this compound, followed by head-to-tail cyclization.
Protocol 1: Solution-Phase Coupling using this compound
This protocol describes the coupling of this compound to a peptide-ester in solution.
Materials:
-
Peptide-ester with a free N-terminal amine (e.g., H-Gly-OMe·HCl)
-
This compound
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of the Peptide-Ester:
-
Dissolve the peptide-ester hydrochloride salt (1.2 equivalents) in anhydrous DCM.
-
Add DIEA or Et₃N (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes to generate the free amine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the neutralized peptide-ester solution from Step 1 to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected dipeptide-ester.
-
Protocol 2: N-terminal Boc Deprotection in Solution
This protocol describes the removal of the Boc group to prepare the peptide for cyclization or further elongation.
Materials:
-
Boc-protected peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution.[2]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC.[2]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting peptide-TFA salt is typically used directly in the next step after neutralization.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol describes the cyclization of the deprotected linear peptide precursor.
Materials:
-
Crude lyophilized linear peptide with free N- and C-termini
-
High-purity N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., PyBOP or HATU, 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA, 3 equivalents)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reaction:
-
Add DIEA (3 equivalents) to the peptide solution and stir.
-
Add the coupling reagent (e.g., PyBOP or HATU, 1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-24 hours.
-
-
Monitoring: Monitor the reaction by HPLC-MS to check for the disappearance of the linear peptide and the appearance of the cyclic product.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude cyclic peptide.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Lyophilize the crude product.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis using this compound
Caption: Workflow for solution-phase synthesis and cyclization.
Logical Relationship of this compound Coupling
Caption: Mechanism of this compound coupling reaction.
References
Applications of Boc-D-Pro-OSu in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is paramount. Peptide-based drugs have emerged as a promising class of therapeutics, offering high potency and selectivity. However, their susceptibility to enzymatic degradation in vivo presents a significant challenge. The incorporation of non-natural amino acids, such as D-amino acids, is a well-established strategy to overcome this limitation. Boc-D-Pro-OSu (N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester) is a key building block that facilitates the introduction of D-proline into peptide sequences. The rigid, cyclic structure of D-proline introduces conformational constraints that can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity to biological targets and increasing its resistance to proteolytic degradation.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides and its potential application in the rapidly evolving field of targeted protein degradation.
Core Applications of this compound in Drug Discovery
The primary application of this compound lies in solid-phase peptide synthesis (SPPS) for the creation of peptides with improved pharmacological properties. The incorporation of a D-proline residue can significantly impact the therapeutic potential of a peptide in several ways:
-
Enhanced Enzymatic Stability: Peptidases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The presence of a D-proline residue at a strategic position can render the peptide resistant to enzymatic cleavage, thereby prolonging its in vivo half-life.[4]
-
Conformational Rigidity: The pyrrolidine ring of proline restricts the phi (φ) torsion angle of the peptide backbone, leading to a more defined three-dimensional structure.[1] The use of D-proline further influences the peptide's conformation, which can be crucial for optimal interaction with its biological target.[1]
-
Modulation of Biological Activity: By inducing a specific conformation, D-proline can enhance the binding affinity and selectivity of a peptide for its target receptor or enzyme, leading to increased potency.
Application Note 1: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists
Background: Gonadotropin-releasing hormone (GnRH) is a decapeptide that plays a central role in regulating the reproductive system.[5][6] GnRH antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[7][] This mechanism of action is therapeutically valuable in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. The development of potent and stable GnRH antagonists often involves the incorporation of multiple D-amino acids, including D-proline, to enhance their binding affinity and prolong their duration of action.[7]
Protocol: Solid-Phase Synthesis of a D-Proline Containing GnRH Antagonist Analog
This protocol describes the manual solid-phase synthesis of a hypothetical GnRH antagonist analog incorporating a D-proline residue using this compound.
Materials and Reagents:
| Reagent/Material | Purpose |
| Merrifield Resin | Solid support for peptide synthesis.[9] |
| This compound | D-proline building block. |
| Other Boc-protected amino acids | Building blocks for the peptide sequence. |
| Dichloromethane (DCM) | Solvent for resin swelling and washing.[9] |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions.[9] |
| Trifluoroacetic acid (TFA) | Reagent for Boc-deprotection.[9] |
| Diisopropylethylamine (DIEA) | Base for neutralization.[9] |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent.[9] |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor.[9] |
| Hydrogen Fluoride (HF) or TFMSA | Cleavage reagent.[10] |
Experimental Workflow:
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline motifs in peptides and their biological processing | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation of Proteins and Antibodies with Boc-D-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Pro-OSu (N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester) is an amine-reactive chemical crosslinker used for the covalent modification of proteins, antibodies, and other biomolecules. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds. The introduction of a D-proline residue can be utilized to alter the hydrophobicity, conformation, and enzymatic stability of the target molecule. The Boc (tert-Butoxycarbonyl) protecting group on the proline's amine can be subsequently removed under acidic conditions to reveal a primary amine, allowing for further orthogonal conjugation steps. This makes this compound a versatile tool in the development of bioconjugates, including antibody-drug conjugates (ADCs).
Principle of Reaction
The bioconjugation reaction with this compound proceeds via a nucleophilic acyl substitution. The primary amine of a lysine residue on the target protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the concentration of the protein, the molar excess of this compound, the reaction buffer pH, and the incubation time and temperature. The following tables provide recommended starting conditions and expected outcomes based on typical NHS ester conjugation chemistry.
Table 1: Recommended Reaction Conditions for Protein & Antibody Labeling
| Parameter | Recommended Conditions | Notes |
| Protein/Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of this compound | 10- to 50-fold molar excess over protein | The optimal ratio should be determined empirically for each specific protein or antibody. |
| Reaction Buffer | 100 mM Sodium Bicarbonate or Phosphate Buffer | Avoid amine-containing buffers like Tris, as they will compete for reaction with the NHS ester. |
| pH | 7.0 - 8.5 (optimal ~8.5) | Higher pH increases the reactivity of primary amines but also accelerates the hydrolysis of the NHS ester. |
| Reagent Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Prepare the reagent stock solution immediately before use. |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures can be used to slow down the hydrolysis of the NHS ester and may be preferable for sensitive proteins. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | Longer incubation times may be necessary for less reactive proteins. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Add to a final concentration of 20-50 mM to stop the reaction. |
Table 2: Typical Purity and Yield for this compound Conjugates
| Parameter | Typical Range | Notes |
| Coupling Efficiency (per step) | >95% | Monitored by determining the Degree of Labeling (DOL). |
| Overall Crude Conjugate Yield | 50 - 90% | Highly dependent on the protein and purification method. |
| Crude Conjugate Purity (by SDS-PAGE) | 70 - 95% | Purification is typically required to remove unreacted protein and reagents. |
| Final Purified Conjugate Yield | 30 - 70% | Dependent on the efficiency of the purification steps (e.g., SEC, dialysis). |
Experimental Protocols
Protocol 1: Bioconjugation of a Protein/Antibody with this compound
This protocol describes the general procedure for labeling a protein or antibody with this compound.
Materials:
-
Protein or antibody of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, which represents the average number of this compound molecules conjugated to a single protein molecule, can be determined using UV-Vis spectrophotometry if the label has a distinct absorbance, or more accurately by mass spectrometry. Since Boc-D-Pro itself does not have a strong chromophore, mass spectrometry is the recommended method.
Using Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Acquire the mass spectrum of the unlabeled protein.
-
Acquire the mass spectrum of the this compound labeled and purified protein.
-
The mass of a single Boc-D-Pro modification is approximately 298.35 Da (C14H22N2O5).
-
Calculate the average number of modifications by observing the mass shift between the unlabeled and labeled protein peaks. The DOL is the average mass shift divided by the mass of a single Boc-D-Pro modification.
Protocol 3: Boc Deprotection of the Labeled Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-protected labeled protein (lyophilized)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Nitrogen gas source or lyophilizer
-
Neutralization Buffer: Saturated sodium bicarbonate (NaHCO₃) solution
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation: Lyophilize the purified Boc-protected labeled protein.
-
Deprotection: Resuspend the lyophilized protein in the Deprotection Solution and incubate on ice for 30-60 minutes.
-
TFA Removal: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Neutralization and Purification: Resuspend the deprotected protein in a minimal amount of a suitable buffer and immediately purify using size-exclusion chromatography with a neutral pH buffer (e.g., PBS, pH 7.4) to remove residual acid and salts.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Logical relationships in using this compound for bioconjugation.
Application Notes and Protocols for the Coupling of Boc-D-Pro-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of N-tert-butyloxycarbonyl-D-proline-N-hydroxysuccinimide ester (Boc-D-Pro-OSu) in solid-phase peptide synthesis (SPPS). The inclusion of D-proline residues can significantly enhance the therapeutic potential of peptides by increasing their metabolic stability and inducing specific secondary structures for improved receptor binding.
Introduction
This compound is a pre-activated amino acid derivative designed for efficient amide bond formation in peptide synthesis. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily couples with the free N-terminal amine of a growing peptide chain on a solid support. This circumvents the need for in-situ activation steps, potentially simplifying the coupling protocol. However, the inherent steric hindrance of the proline ring, coupled with the bulky Boc protecting group, necessitates optimized conditions to achieve high coupling efficiency.
Quantitative Data Summary
The coupling efficiency of proline derivatives is influenced by several factors, including the chosen coupling strategy, reaction time, and the sequence of the peptide being synthesized. While pre-activated esters like this compound are designed for high reactivity, the steric challenges associated with proline can still impact the final yield.
| Parameter | Value | Notes |
| Typical Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for C-terminal acids in Boc-SPPS. |
| This compound Excess | 1.5 - 3.0 equivalents | Relative to the resin's functional group loading. |
| Estimated Coupling Efficiency | ~98-99.5% | May require extended coupling times or a second coupling (recoupling) to drive the reaction to completion. Monitored by tests specific for secondary amines (e.g., Isatin or Chloranil test).[1] |
| Typical Coupling Time | 2 - 6 hours | Can be extended for difficult couplings. Reaction progress should be monitored. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required to remove deletion sequences and other impurities.[1] |
Factors Influencing Coupling Efficiency
The successful incorporation of this compound is dependent on a careful balance of several experimental factors. Understanding these can help in troubleshooting and optimizing the synthesis protocol.
Caption: Key factors that influence the coupling efficiency of this compound.
Experimental Protocols
The following protocols detail the key steps for the incorporation of this compound in a standard manual Boc-SPPS workflow.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin, 0.3-0.8 mmol/g substitution) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3 times), isopropanol (IPA) (2 times), and DCM (3 times) to remove residual TFA.
Neutralization
This step converts the N-terminal trifluoroacetate salt to the free amine, which is necessary for coupling.
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.
-
Agitate the mixture for 2 minutes and then drain the solution.
-
Repeat the neutralization step to ensure complete conversion to the free amine.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
Coupling of this compound
This protocol is for the coupling of the pre-activated this compound.
-
In a separate vessel, dissolve this compound (1.5-3.0 equivalents relative to resin loading) in N,N-dimethylformamide (DMF).
-
Add the this compound solution to the neutralized peptide-resin. A small amount of DIEA (1 equivalent) can be added to scavenge any acid that may be present, but it is not always necessary with pre-activated esters.
-
Agitate the reaction mixture for 2-6 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.
-
If the coupling is incomplete after the initial reaction time, a second coupling (recoupling) can be performed by draining the reaction solution and adding a fresh solution of activated this compound.
-
Once the coupling is complete (negative Isatin/Chloranil test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Quantitative Analysis of Coupling Efficiency by HPLC
To obtain a precise measurement of coupling efficiency, a small sample of the peptide-resin can be cleaved and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Collection: After the coupling reaction and washing, collect a small sample of the peptide-resin (approximately 5-10 mg).
-
Peptide Cleavage: Dry the resin sample under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Wash the peptide pellet twice with cold ether.
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 65% of mobile phase B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
-
Data Analysis: The coupling efficiency can be calculated by comparing the peak area of the desired peptide with the peak area of the uncoupled (deletion) sequence.
Signaling Pathways and Logical Relationships
The process of peptide bond formation using an activated OSu ester is a direct nucleophilic acyl substitution.
Caption: Simplified mechanism of peptide bond formation using this compound.
References
Application Notes and Protocols for Optimal Yield in Boc-D-Pro-OSu Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition analysis for the optimal coupling of N-tert-butyloxycarbonyl-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu) with primary amines in solution-phase synthesis. The following information is curated to facilitate high-yield amide bond formation, a critical step in the development of peptide-based therapeutics and other complex organic molecules.
Introduction
This compound is a widely utilized activated amino acid derivative for the introduction of a D-proline moiety. The N-hydroxysuccinimide (NHS) ester provides a favorable balance of reactivity and stability, enabling efficient amide bond formation with primary amines under relatively mild conditions. Optimizing reaction parameters such as solvent, base, temperature, and stoichiometry is crucial for maximizing product yield and minimizing side reactions.
Reaction Mechanism and Key Considerations
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester of Boc-D-Proline. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Key Factors Influencing Reaction Yield:
-
Solvent: The choice of solvent is critical for dissolving reactants and influencing reaction kinetics. Aprotic polar solvents are generally preferred.
-
Base: A non-nucleophilic organic base is often required to neutralize the weakly acidic NHS byproduct and to ensure the primary amine remains in its more reactive, unprotonated state.
-
Temperature: While elevated temperatures can increase the reaction rate, they may also promote side reactions.
-
Stoichiometry: The molar ratio of reactants can be adjusted to drive the reaction to completion.
-
Moisture: this compound is sensitive to moisture, which can lead to hydrolysis of the NHS ester, a primary competing side reaction. Therefore, anhydrous conditions are recommended.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of the coupling reaction between this compound and a generic primary amine (R-NH₂). The presented yields are representative and may vary depending on the specific amine substrate.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Representative Yield (%) | Notes |
| Dichloromethane (DCM) | 8.93 | 4-12 | 85-95 | Good solubility for many reactants; easy to remove. |
| N,N-Dimethylformamide (DMF) | 36.7 | 2-8 | 90-98 | Excellent solvating properties, but higher boiling point. |
| Tetrahydrofuran (THF) | 7.5 | 6-16 | 80-90 | Good solvent, but may be less effective for poorly soluble starting materials. |
| Acetonitrile (ACN) | 37.5 | 3-10 | 88-96 | Polar aprotic solvent, can be a good alternative to DMF. |
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Equivalents | Representative Yield (%) | Notes |
| Triethylamine (TEA) | 10.75 | 1.1 - 1.5 | 90-97 | Commonly used, effective, and volatile. |
| N,N-Diisopropylethylamine (DIEA) | 11.0 | 1.1 - 1.5 | 92-98 | Sterically hindered base, minimizes potential side reactions. |
| N-Methylmorpholine (NMM) | 7.4 | 1.1 - 1.5 | 85-95 | A weaker base, can be useful to minimize base-catalyzed side reactions. |
| No Base | - | 0 | < 60 | Lower yield due to the acidic NHS byproduct protonating the amine. |
Table 3: Effect of Temperature on Reaction Yield
| Temperature (°C) | Typical Reaction Time (h) | Representative Yield (%) | Notes |
| 0 | 12-24 | 85-92 | Slower reaction rate, but minimizes potential side reactions. |
| Room Temperature (~25) | 4-12 | 90-98 | Optimal balance between reaction rate and yield for most substrates. |
| 40 | 2-6 | 88-95 | Increased reaction rate, but may increase the risk of side reactions.[1] |
Table 4: Effect of Stoichiometry on Reaction Yield
| This compound (eq.) | Primary Amine (eq.) | Representative Yield (%) | Notes |
| 1.0 | 1.0 | 85-92 | Equimolar amounts can be effective but may require longer reaction times. |
| 1.1 | 1.0 | 90-98 | A slight excess of the activated ester can drive the reaction to completion. |
| 1.0 | 1.2 | 88-95 | An excess of the amine can also be used, depending on its availability and ease of removal. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound with a primary amine in solution.
Protocol 1: General Procedure for Coupling in Dichloromethane (DCM)
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add TEA or DIEA (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirring amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: High-Yield Procedure for Coupling in N,N-Dimethylformamide (DMF)
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add DIEA (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add solid this compound (1.1 eq.) to the stirring solution in one portion.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer multiple times with 5% aqueous LiCl solution to remove DMF, followed by washes with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for solution-phase coupling.
References
Application Notes and Protocols for Incorporating Boc-D-Pro-OSu into Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a powerful strategy for enhancing therapeutic potential. D-amino acids can significantly increase the metabolic stability of peptides by conferring resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The unique cyclic structure of D-proline, in particular, introduces significant conformational constraints on the peptide backbone. This can lead to the formation of specific secondary structures, such as turns and kinks, which can enhance receptor binding affinity and selectivity.
This document provides detailed application notes and protocols for the incorporation of N-tert-butyloxycarbonyl-D-proline-N-hydroxysuccinimide ester (Boc-D-Pro-OSu) into automated peptide synthesizers utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. The Boc/Bzl approach is a robust and well-established method, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a challenge.[1]
This compound is a pre-activated form of Boc-D-Proline, which can offer a convenient "plug-and-play" option for peptide synthesis. However, its application in automated synthesizers requires careful consideration of its stability, coupling kinetics, and a comparative understanding against in-situ activation methods.
Data Presentation: A Comparative Overview of Coupling Strategies
The choice of coupling strategy is critical for the successful incorporation of sterically hindered amino acids like Boc-D-Proline. Below is a comparison of using pre-activated this compound versus in-situ activation methods in an automated SPPS workflow.
| Parameter | This compound (Pre-activated) | In-situ Activation (e.g., HBTU/HATU/DIEA) | Notes |
| Coupling Reagent | N/A (pre-activated ester) | HBTU, HATU, PyBOP, etc. | In-situ methods offer flexibility in choosing the activator.[1] |
| Coupling Time | 2 - 12 hours | 20 - 60 minutes | OSu esters generally exhibit slower coupling kinetics.[1] |
| Coupling Efficiency | Good (>97%) | Excellent (>99%) | In-situ activation is often more efficient for hindered couplings.[1] |
| Risk of Side Reactions | Low | Low (with appropriate scavengers) | OSu esters can be prone to hydrolysis over time in solution. |
| Ease of Use (Automated) | High (direct use) | High (standard synthesizer protocol) | Most modern synthesizers are optimized for in-situ activation. |
| Cost-Effectiveness | Generally higher per residue | Can be more cost-effective | Dependent on reagent costs and synthesis scale. |
| Solution Stability | Moderate (requires fresh solutions) | Good (reagents stored separately) | This compound solutions should be prepared fresh to avoid degradation. |
Experimental Protocols
Protocol 1: General Automated Boc-SPPS Cycle
This protocol outlines the fundamental steps in an automated Boc-SPPS workflow. Specific parameters for this compound incorporation are detailed in Protocol 2.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 20-30 minutes.
-
Boc Deprotection:
-
Pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Perform deprotection with 50% TFA in DCM for 20-30 minutes.[1]
-
Wash thoroughly with DCM and a neutralizing solvent (e.g., isopropanol).
-
-
Neutralization: Neutralize the resin-bound peptide with a solution of 10% diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Amino Acid Coupling: Introduce the next Boc-protected amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]
-
Monitoring: Monitor the completion of the coupling reaction. For proline (a secondary amine), the Kaiser test is unreliable. Use the Isatin or Chloranil test for accurate monitoring.[1] A negative test indicates complete coupling.
Protocol 2: Incorporation of this compound in an Automated Synthesizer
This protocol provides specific instructions for using pre-activated this compound.
Materials:
-
This compound
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Automated peptide synthesizer programmed for Boc chemistry
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF to the desired concentration (typically 0.5 M). It is crucial to prepare this solution fresh immediately before loading it onto the synthesizer to minimize hydrolysis of the active ester.
-
Load the freshly prepared this compound solution into a designated amino acid reservoir on the automated synthesizer.
-
-
Synthesizer Programming:
-
Program the synthesizer to perform the standard Boc-SPPS cycle as outlined in Protocol 1.
-
For the Boc-D-Proline incorporation step, select the reservoir containing the this compound solution.
-
Crucially, disable the in-situ activation step for this specific residue. The synthesizer should be programmed to deliver the pre-activated this compound solution directly to the reaction vessel after the neutralization step.
-
Set an extended coupling time of 2 to 4 hours . Due to the slower kinetics of OSu esters compared to in-situ activation, a longer reaction time is necessary to ensure complete coupling.[1] For particularly difficult sequences, this time may need to be extended up to 12 hours.
-
-
Execution and Monitoring:
-
Initiate the automated synthesis protocol.
-
After the coupling of this compound, it is highly recommended to perform a manual Isatin or Chloranil test on a small resin sample to confirm complete coupling.[]
-
If the test is positive (indicating incomplete coupling), program the synthesizer to perform a second coupling (recoupling) with a freshly prepared solution of this compound.[1]
-
Protocol 3: In-Situ Activation of Boc-D-Proline (for Comparison)
This protocol outlines the standard and more common method for incorporating Boc-D-Proline using in-situ activation.
Materials:
-
Boc-D-Proline
-
Coupling reagent (e.g., HBTU, HATU)
-
Activator base (e.g., DIEA)
-
Anhydrous DMF
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Boc-D-Proline, the coupling reagent, and the activator base in anhydrous DMF as per the synthesizer manufacturer's recommendations.
-
-
Synthesizer Programming:
-
Program the synthesizer for a standard in-situ activation and coupling cycle.
-
The synthesizer will automatically perform the following steps:
-
Deliver the Boc-D-Proline solution to the reaction vessel.
-
Add the coupling reagent and activator base to initiate the activation.
-
Allow for a short pre-activation time (if programmed).
-
Proceed with the coupling reaction for 20-60 minutes .
-
-
-
Execution and Monitoring:
-
Initiate the automated synthesis.
-
Monitor for completion using the Isatin or Chloranil test.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Use of Boc-D-Pro-OSu in Creating Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries provide a vast chemical space for the identification of novel ligands, enzyme inhibitors, and modulators of protein-protein interactions. The incorporation of non-proteinogenic amino acids, such as D-isomers, into these libraries is a key strategy to enhance the proteolytic stability and conformational rigidity of peptide hits, thereby improving their therapeutic potential.
This document provides detailed application notes and protocols for the use of N-α-tert-Butoxycarbonyl-D-proline-N-hydroxysuccinimide ester (Boc-D-Pro-OSu) in the solid-phase synthesis of peptide libraries. This compound is an activated form of Boc-D-proline, facilitating efficient coupling reactions and making it an excellent building block for combinatorial peptide synthesis. The inclusion of D-proline introduces a rigid bend or "turn" in the peptide backbone, which can be crucial for mimicking or disrupting specific protein conformations involved in signaling pathways.
Key Applications of this compound in Peptide Library Synthesis
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which primarily recognize L-amino acids. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives.
-
Conformational Constraint: The cyclic structure of D-proline introduces significant conformational constraints, influencing the peptide's secondary structure.[1] This can lead to pre-organization of the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.
-
Mimicking Protein Turns: The rigid turn induced by D-proline can mimic β-turns found in proteins, making D-proline-containing peptides valuable tools for disrupting protein-protein interactions that are mediated by these structural motifs.
-
Drug Discovery and Lead Optimization: Peptide libraries incorporating this compound can be screened against a wide range of biological targets to identify novel hit compounds. The structural information gained from these initial hits can then be used to design more potent and specific peptidomimetics or small molecule drugs.
Data Presentation: Quantitative Parameters for Boc-SPPS
The following table summarizes typical quantitative parameters for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, which is applicable when using this compound.
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 1.0 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[2] |
| Boc-Amino Acid/-OSu Ester Excess | 2 - 4 equivalents | Relative to resin substitution. |
| Coupling Time (this compound) | 1 - 4 hours | Can be monitored for completion. |
| Deprotection Time (TFA) | 20 - 30 minutes | Using 25-50% TFA in DCM.[2] |
| Neutralization Time (DIEA) | 5 - 10 minutes | Using 5-10% DIEA in DCM or DMF. |
| Coupling Efficiency (per step) | >99% | For standard amino acids, monitored by Kaiser test. |
| Coupling Efficiency (this compound) | ~98-99.5% | Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test). May require a second coupling. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |
Experimental Protocols
Protocol 1: General Workflow for Boc-SPPS
This protocol outlines the fundamental cycle of solid-phase peptide synthesis using Boc-protected amino acids.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Protocol 2: Split-and-Mix Synthesis of a Peptide Library using this compound
The "split-and-mix" (or "split-and-pool") method is a powerful technique for generating large combinatorial peptide libraries where each resin bead carries a unique peptide sequence.[3][4]
Caption: Workflow for split-and-mix synthesis of a peptide library.
Detailed Steps:
-
Resin Preparation: Start with a suitable solid support, such as Merrifield or MBHA resin. Swell the resin in dichloromethane (DCM) for at least 30 minutes.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using standard coupling protocols (e.g., DCC/HOBt).
-
Deprotection and Neutralization:
-
Perform Boc deprotection by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting TFA salt by washing with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Wash the resin again with DCM and DMF to remove excess base.
-
-
Splitting the Resin: Divide the resin into a number of equal portions corresponding to the number of different amino acids to be added at that position.
-
Coupling with this compound and other Amino Acids:
-
To one portion of the resin, add a solution of this compound (2-4 equivalents) in DMF. Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
In parallel, to the other portions of the resin, add solutions of other Boc-amino acid-OSu esters or pre-activated Boc-amino acids.
-
Monitor the coupling reaction for completion using a suitable test (e.g., Isatin test for secondary amines like proline). If the coupling is incomplete, a second coupling may be necessary.
-
-
Pooling and Mixing: After the coupling reactions are complete, wash each resin portion with DMF and DCM to remove excess reagents. Then, combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Repeat Cycles: Repeat the deprotection, neutralization, splitting, coupling, and pooling steps for each subsequent position in the peptide sequence until the desired length is achieved.
-
Final Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Boc group, wash the resin extensively and dry it under vacuum. Cleave the peptides from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole) or trifluoromethanesulfonic acid (TFMSA).
-
Library Characterization: After cleavage, the peptide library can be characterized by techniques such as mass spectrometry to confirm the diversity and quality of the synthesized peptides.
Protocol 3: Monitoring the Coupling of Boc-D-Proline
Since proline is a secondary amine, the standard Kaiser (ninhydrin) test will give a false negative (a reddish-brown color instead of the typical blue). Therefore, an alternative test is required to monitor the coupling of Boc-D-Proline.
Isatin Test:
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with DMF.
-
Add a few drops of a 2% solution of isatin in DMF.
-
Heat the sample at 100°C for 5 minutes.
-
A blue color on the beads indicates the presence of a free secondary amine (incomplete coupling). A yellow or brown color indicates complete coupling.
Application Example: Targeting SH3 Domains with D-Proline-Containing Peptide Libraries
Src Homology 3 (SH3) domains are protein-protein interaction modules that typically bind to proline-rich sequences with a consensus PxxP motif.[5][6] These interactions are crucial for various cellular signaling pathways, including cell growth, differentiation, and cytoskeletal organization. The dysregulation of SH3-mediated signaling is implicated in several diseases, including cancer.
Peptide libraries containing D-proline can be used to identify potent and specific inhibitors of SH3 domain interactions. The D-proline residue can help to stabilize a specific conformation that mimics the binding motif of the natural ligand.
Signaling Pathway: Inhibition of Grb2-Sos Interaction
The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a critical role in the Ras signaling pathway. The SH3 domains of Grb2 bind to the proline-rich C-terminus of the Son of sevenless (Sos) protein, a guanine nucleotide exchange factor. This interaction is essential for the activation of Ras and downstream signaling cascades that promote cell proliferation.
Caption: Inhibition of the Grb2-Sos signaling pathway by a D-proline-containing peptide.
By screening a peptide library containing this compound as a key building block, it is possible to identify peptides that bind with high affinity to the SH3 domains of Grb2, thereby disrupting the Grb2-Sos interaction and inhibiting downstream signaling. This approach provides a powerful strategy for the development of novel anti-cancer therapeutics. The inclusion of the D-proline residue can enhance the stability and binding affinity of the inhibitory peptide.[1]
Conclusion
This compound is a valuable reagent for the construction of diverse and robust peptide libraries. Its pre-activated nature simplifies the coupling step in solid-phase peptide synthesis, while the incorporation of D-proline offers significant advantages in terms of proteolytic stability and conformational constraint. The protocols and application examples provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their quest for novel peptide-based therapeutics and molecular probes.
References
- 1. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Cleavage of the Boc Group from D-Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its facile removal under acidic conditions.[1] For the incorporation of D-proline in peptide chains or as a chiral building block in drug development, efficient and clean cleavage of the Boc group is a critical step. This document provides detailed application notes and protocols for the most common and effective methods for the deprotection of Boc-D-proline.
The primary methods for Boc group cleavage involve acidic treatment, with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) being the most common reagents.[2] Thermal deprotection presents an alternative, particularly for substrates sensitive to strong acids.[3] The choice of method depends on the specific substrate, the presence of other acid-labile protecting groups, and the desired scale of the reaction.
Mechanism of Acidic Boc Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine of D-proline as its corresponding salt.[4]
Methods for Boc Deprotection of D-Proline
Several methods are available for the removal of the Boc protecting group from D-proline. The most prevalent methods are detailed below, with a comparison of their reaction conditions and typical outcomes.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Conditions | Reaction Time | Typical Yield | Purity | Key Considerations |
| Trifluoroacetic Acid (TFA) Cleavage | 20-50% TFA in Dichloromethane (DCM), Room Temperature | 30 min - 2 h[1][5] | >95% | High | Highly effective and common in SPPS. TFA is volatile and corrosive.[6][7] |
| Hydrogen Chloride (HCl) Cleavage | 4M HCl in 1,4-Dioxane, Room Temperature | 30 min[8] | >95% | High | Provides the hydrochloride salt directly. Dioxane is a suspected carcinogen.[9] |
| Thermal Cleavage | 150°C with catalytic water in an ionic liquid | 2.5 - 6 h[10] | ~95% | Good | Avoids strong acids. Requires high temperatures which may not be suitable for all substrates.[3] |
| Formic Acid Cleavage | Formic Acid, Room Temperature | Variable | 82-83% (recrystallized)[4] | Moderate | Milder acid, but can lead to N-formylation as a side product.[4] |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is a standard and highly efficient method for the removal of the N-terminal Boc group, particularly in solid-phase peptide synthesis (SPPS).[6]
Materials:
-
Boc-D-proline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve Boc-D-proline in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
To the stirring solution, add an equal volume of TFA (for a 1:1 DCM/TFA solution) or a sufficient volume to achieve a final concentration of 25-50% TFA.[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting D-proline TFA salt is often of sufficient purity to be used in the next step without further purification. If necessary, the product can be precipitated by the addition of cold diethyl ether.
Protocol 2: Hydrogen Chloride (HCl) in Dioxane Mediated Deprotection
This method is a fast and effective alternative to TFA, yielding the hydrochloride salt of D-proline.[8]
Materials:
-
Boc-D-proline
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-D-proline in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution to the reaction mixture. A typical ratio is 5-10 equivalents of HCl per equivalent of Boc-D-proline.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.[8]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess HCl.
-
The resulting D-proline hydrochloride salt can typically be used directly in subsequent steps.
Protocol 3: Thermal Deprotection
This protocol offers a method for Boc cleavage that avoids the use of strong, corrosive acids. It is particularly useful for substrates that may be sensitive to acidic conditions.[3][10]
Materials:
-
Boc-D-proline
-
Thermally stable ionic liquid (e.g., tetraphenylphosphonium bis(trifluoromethylsulfonyl)imide - TTP-NTf2)
-
Water
-
High-temperature reaction vessel with magnetic stirring
-
Heating mantle or oil bath
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
In a high-temperature reaction vessel, combine Boc-D-proline with a thermally stable ionic liquid.
-
Add a catalytic amount of water (e.g., 12-14% by weight relative to the ionic liquid).[10]
-
Heat the mixture to 150°C with vigorous stirring.[10]
-
Maintain the reaction at this temperature for 2.5 to 6 hours, monitoring the progress by taking aliquots and analyzing via TLC or LC-MS.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid using a suitable organic solvent in which D-proline is soluble and the ionic liquid is not. Multiple extractions may be necessary.
-
Combine the organic extracts and remove the solvent under reduced pressure to yield D-proline.
Visualizations
Caption: General experimental workflow for the deprotection of Boc-D-proline.
Caption: Simplified reaction pathway for the acidic cleavage of Boc-D-proline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
how to avoid diketopiperazine formation with Boc-D-Pro-OSu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of Boc-D-Pro-OSu, with a specific focus on the prevention of diketopiperazine (DKP) formation.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern when using this compound?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis. When coupling this compound to a deprotected amino acid or peptide (H-Xaa-OR), the exposed N-terminal amine of the coupling partner can intramolecularly attack the activated carbonyl of the proline residue. In the context of a dipeptide, this leads to the formation of a stable six-membered ring, cyclo(Pro-Xaa), and cleavage from the resin in solid-phase synthesis, resulting in significant yield loss.[1] In solution-phase synthesis, it is a competing side reaction that reduces the yield of the desired linear peptide.
Q2: What are the primary factors that promote DKP formation?
A2: Several factors influence the rate of DKP formation:
-
Peptide Sequence: Sequences with proline at the second position (penultimate residue) from the N-terminus are particularly susceptible.[1][2] The unique cyclic structure of proline can facilitate the formation of a cis-amide bond, which is a key conformation for the intramolecular cyclization to occur.[1]
-
Presence of a Free N-terminal Amine: The DKP formation is initiated by the nucleophilic attack of a free (unprotonated) N-terminal amine.
-
Basic Conditions: The presence of a base, used to neutralize the N-terminal amine salt, can catalyze DKP formation. Prolonged exposure to basic conditions increases the risk.[1]
-
Temperature: Higher temperatures can accelerate the rate of the intramolecular cyclization reaction.
-
Solvent: The choice of solvent can influence reaction rates and the conformation of the peptide, which in turn can affect the propensity for DKP formation.
Q3: How does the Boc protecting group strategy influence DKP formation?
A3: In peptide synthesis utilizing a Boc protecting group, the N-terminus is deprotected using an acid, typically trifluoroacetic acid (TFA). This leaves the N-terminal amine in a protonated state (R-NH₃⁺), which renders it non-nucleophilic and thus unable to initiate DKP formation.[1] The risk of DKP formation arises during the subsequent neutralization step, which generates the free amine. Therefore, the critical window to control DKP formation is the time between neutralization and successful coupling.
Q4: How should this compound be stored to maintain its integrity?
A4: this compound should be stored at low temperatures, typically -20°C, to minimize degradation. It is also important to protect it from moisture to prevent hydrolysis of the active ester.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired peptide and presence of a major byproduct with a lower molecular weight. | Formation of diketopiperazine (DKP). | - Implement an in situ neutralization/coupling protocol (see Protocol 2). This minimizes the time the N-terminal amine is free and nucleophilic.- Lower the reaction temperature to slow down the rate of DKP formation.- Use a less hindered base for neutralization, if applicable. |
| Reaction is sluggish or incomplete. | - Steric hindrance from the Boc group and the proline ring.- Deactivation of the this compound active ester due to moisture.- Insufficient activation of the coupling partner's N-terminus. | - Ensure all reagents and solvents are anhydrous.- Use freshly opened or properly stored this compound.- Allow for sufficient reaction time and monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). |
| Presence of multiple unidentified byproducts. | - Degradation of this compound.- Side reactions related to the coupling partner or other functional groups present. | - Verify the purity of the starting materials.- Re-evaluate the compatibility of the reaction conditions with all functional groups in the reactants. |
Factors Influencing Diketopiperazine Formation
The following table summarizes key factors that can be controlled to minimize the formation of diketopiperazine during the coupling of this compound.
| Factor | Condition Favoring DKP Formation | Condition Minimizing DKP Formation | Rationale |
| Neutralization | Separate neutralization step followed by addition of this compound. | In situ neutralization and coupling (base added simultaneously with or just after this compound). | Minimizes the lifetime of the free, nucleophilic N-terminal amine that initiates the intramolecular cyclization.[1] |
| Temperature | Elevated temperature (e.g., room temperature or higher). | Lower temperature (e.g., 0°C). | Reduces the rate of the intramolecular cyclization side reaction. |
| Base | Strong, sterically unhindered bases. Prolonged exposure to base. | Weaker, non-nucleophilic bases (e.g., DIPEA). Stoichiometric amount of base. | Minimizes base-catalyzed side reactions. |
| Solvent | Aprotic polar solvents like DMF can sometimes facilitate DKP formation. | Less polar solvents like dichloromethane (DCM) may be preferable in some cases. | Solvent can influence the conformation of the dipeptide intermediate. |
Experimental Protocols
Protocol 1: Standard Solution-Phase Coupling of this compound
This protocol describes a standard method for coupling this compound to an amino acid ester hydrochloride.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution to the neutralized amino acid ester solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography.
Protocol 2: In Situ Neutralization/Coupling to Minimize DKP Formation
This protocol is designed to minimize the time the deprotected N-terminal amine is in its free, nucleophilic state.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution to the suspension of the amino acid ester hydrochloride.
-
To the resulting mixture, add DIPEA (1.1 equivalents) dropwise while stirring.
-
Stir the reaction at room temperature, monitoring for completion by TLC or HPLC.
-
Once the reaction is complete, perform the work-up and purification as described in Protocol 1 (steps 6-9).
Visualizations
Caption: Competing pathways of desired peptide coupling versus diketopiperazine formation.
Caption: Comparison of workflows for standard versus in situ neutralization coupling protocols.
References
Technical Support Center: Optimizing Boc-D-Pro-OSu Reactions
Welcome to the Technical Support Center for optimizing your Boc-D-Pro-OSu coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this activated reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a this compound coupling reaction?
A1: A general starting point for a this compound coupling reaction is to use a 1:1 to 1.2:1 molar ratio of this compound to your amine-containing substrate in a suitable aprotic solvent like DMF, DCM, or acetonitrile. The reaction is typically carried out at room temperature (20-25°C) and monitored for completion.
Q2: My reaction is slow or incomplete. What are the potential causes and solutions?
A2: Slow or incomplete reactions can be due to several factors:
-
Steric Hindrance: Both the Boc protecting group and the cyclic nature of proline can create steric hindrance, slowing down the reaction, especially with a sterically bulky amine.
-
Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines are less reactive.
-
Poor Solubility: If either reactant is not fully dissolved, the reaction rate will be significantly reduced.
-
Moisture: this compound is moisture-sensitive and can hydrolyze, reducing the amount of active reagent available for the coupling reaction.
To address these issues, consider increasing the reaction temperature, extending the reaction time, or using a less sterically hindered base if applicable.
Q3: What is the optimal temperature range for this reaction, and how does temperature affect the outcome?
A3: The optimal temperature depends on the reactivity of your amine. For most primary amines, room temperature (20-25°C) is sufficient. For less reactive or sterically hindered amines, the temperature can be moderately increased to 30-40°C to improve the reaction rate.[1] However, prolonged heating or excessively high temperatures should be avoided as this can lead to side reactions and potential racemization, although proline itself is less susceptible.[2]
Q4: How long should I let the reaction run?
A4: Reaction times can vary from 1 to 24 hours. It is crucial to monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC to determine the optimal reaction time.[3][4] For standard couplings, a significant amount of product should be formed within the first few hours.
Q5: What are common side products, and how can they be minimized?
A5: A potential side reaction is the hydrolysis of the this compound ester by any residual water in the reactants or solvent. To minimize this, ensure all reagents and solvents are anhydrous. Another possibility, though less common with an activated ester, is the formation of a di-Boc protected amine if the starting amine is primary and reaction conditions are harsh. Using a stoichiometric amount of this compound can help prevent this.
Q6: Is a base required for this reaction?
A6: While not always strictly necessary, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is often beneficial. The base can neutralize any acidic impurities and can help to deprotonate the amine hydrochloride or trifluoroacetate salts, thereby increasing its nucleophilicity. Use a hindered base to avoid it acting as a competing nucleophile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Activation/Reagent Hydrolysis: this compound may have degraded due to moisture. | Ensure starting material is dry and use anhydrous solvents. Store this compound under inert gas and at the recommended temperature. |
| Low Nucleophilicity of Amine: The amine substrate is electron-poor or sterically hindered. | Increase the reaction temperature to 30-40°C.[1] Consider adding a non-nucleophilic base like DIEA to increase the amine's reactivity. | |
| Poor Solubility: One or both reactants are not fully dissolved in the chosen solvent. | Test the solubility of your substrates in different aprotic solvents (e.g., DMF, DCM, THF, acetonitrile). A solvent mixture may be necessary. | |
| Presence of Starting Material After Extended Reaction Time | Insufficient Reaction Time: The reaction kinetics are slow under the current conditions. | Extend the reaction time and continue to monitor. If the reaction has stalled, consider moderately increasing the temperature.[1] |
| Equilibrium: The reaction may have reached equilibrium. | Consider using a slight excess (1.1-1.2 equivalents) of this compound to drive the reaction to completion. | |
| Formation of Multiple Products | Side Reactions: The this compound may be reacting with other nucleophilic functional groups on the substrate. | If your substrate has multiple nucleophilic sites, consider protecting other sensitive groups before the coupling reaction. |
| Impure Starting Materials: The starting amine or this compound may contain impurities. | Verify the purity of your starting materials by an appropriate analytical method (e.g., NMR, LC-MS). |
Data Summary
General Reaction Parameters for Amide Coupling
The following table summarizes typical conditions for amide coupling reactions, which can be adapted as a starting point for optimizing your this compound reaction.
| Parameter | Typical Range | Notes |
| Temperature | 0°C to 40°C | Start at room temperature. Increase for sterically hindered substrates.[1] Cool to 0°C if side reactions are a concern. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the endpoint.[3][4] |
| Solvent | DMF, DCM, THF, Acetonitrile | The choice depends on the solubility of the reactants. Anhydrous conditions are recommended. |
| Stoichiometry (this compound:Amine) | 1:1 to 1.5:1 | A slight excess of the activated ester can improve yield. |
| Base (optional) | DIEA, NMM (1-2 equivalents) | Recommended if the amine is a salt or has low nucleophilicity. |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound to a Primary Amine
This protocol provides a general method for the coupling of this compound to a primary amine in solution.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (optional)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine substrate (1.0 equivalent) in anhydrous DMF or DCM.
-
Reagent Addition: Add this compound (1.1 equivalents) to the solution. If the amine substrate is an HCl or TFA salt, add DIEA (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 8 hours). The product should have a different retention factor (Rf) or retention time compared to the starting materials.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Troubleshooting Workflow for Incomplete this compound Coupling
References
side reactions associated with Boc-D-Pro-OSu and how to prevent them
Welcome to the Technical Support Center for Boc-D-Pro-OSu (N-α-tert-Butyloxycarbonyl-D-proline N-hydroxysuccinimide ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide coupling?
A1: The primary side reactions encountered when using this compound include:
-
Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, reacting with water to form the inactive Boc-D-Proline carboxylic acid. This reaction is highly pH-dependent.
-
Racemization/Epimerization: Although proline is generally less prone to racemization than other amino acids, it can still occur, particularly under certain coupling conditions. This would result in the incorporation of Boc-L-Proline instead of the desired D-enantiomer.
-
Reaction with Nucleophilic Side Chains: The activated ester can react with nucleophilic side chains of other amino acids in the peptide sequence, such as the hydroxyl groups of serine and threonine or the phenolic group of tyrosine.
-
Diketopiperazine (DKP) Formation: In solid-phase peptide synthesis (SPPS), when D-proline is the second amino acid in the sequence, the N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[1] This is a more significant issue in Fmoc-based strategies but can also occur in Boc-SPPS.[1]
Q2: How does pH affect the stability and reactivity of this compound?
A2: The pH of the reaction environment is a critical factor. The primary amine of the incoming nucleophile needs to be deprotonated to be reactive, which is favored at higher pH. However, the rate of hydrolysis of the NHS ester also increases significantly with increasing pH. Therefore, a compromise is necessary. For most applications, a pH range of 7.2 to 8.5 is recommended to balance amine reactivity and ester stability.
Q3: Which coupling reagents are recommended for use with this compound to minimize side reactions?
A3: The choice of coupling reagent is crucial for minimizing side reactions, particularly racemization.
-
Carbodiimides (e.g., DCC, DIC): When used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure, carbodiimides are effective. However, the combination of a carbodiimide with HOBt in DMF has been shown to increase the risk of proline racemization.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are generally very efficient and can lead to lower levels of racemization compared to carbodiimides.[2][3] HATU is particularly recommended for sterically hindered couplings.[2]
-
Phosphonium Salts (e.g., PyBOP): These are also highly effective for hindered couplings and are known to suppress racemization.[3]
Q4: How can I detect and quantify the side products?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying side products.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate the desired product from impurities based on hydrophobicity. Hydrolyzed Boc-D-Pro-OH will have a different retention time than the coupled product.
-
Chiral HPLC: Is essential for quantifying the extent of racemization by separating the D- and L-proline containing diastereomers.[4]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS can be used to identify the mass of the parent compound and any side products, confirming their identity.
Troubleshooting Guides
Issue 1: Low Coupling Yield
| Symptom | Possible Cause | Recommended Solution |
| Low yield of desired peptide product. | Hydrolysis of this compound: The NHS ester has reacted with water instead of the desired amine. | - Use anhydrous solvents (e.g., DMF, DCM).- Ensure all glassware is thoroughly dried.- Prepare the this compound solution immediately before use.- Control the reaction pH to be within the optimal range of 7.2-8.5. |
| Incomplete Reaction: The coupling reaction has not gone to completion. | - Increase the reaction time.- Use a more efficient coupling reagent such as HATU or PyBOP.[2]- Increase the equivalents of this compound and the coupling reagent.- Monitor the reaction for completion using a qualitative test like the ninhydrin test (for primary amines) or a chloranil test (for secondary amines). | |
| Steric Hindrance: The coupling site is sterically hindered, slowing down the reaction. | - Use a more potent coupling reagent like HATU.[2]- Consider a double coupling protocol where the coupling step is repeated with fresh reagents. |
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Recommended Solution |
| An extra peak with the same mass as the desired product, but a different retention time in chiral HPLC. | Racemization/Epimerization: The D-proline has converted to L-proline during activation and coupling. | - Avoid coupling reagent combinations known to promote proline racemization (e.g., DIC/HOBt in DMF).- Use coupling reagents known to suppress racemization, such as HATU or PyBOP.[3]- Lower the reaction temperature. |
| A peak corresponding to the mass of the hydrolyzed starting material (Boc-D-Pro-OH). | Hydrolysis of this compound: As described above. | - Implement the solutions for preventing hydrolysis mentioned in the "Low Coupling Yield" section. |
| A peak with a mass corresponding to the dipeptide cyclized (diketopiperazine). | Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide. | - Use an in-situ neutralization protocol to minimize the time the N-terminal amine is free.[1][5]- Consider synthesizing the first two amino acids as a dipeptide and then coupling it to the resin.[5] |
| Peaks corresponding to the desired peptide plus an additional mass (e.g., acylation of a side chain). | Reaction with Nucleophilic Side Chains: The activated ester has reacted with a nucleophilic side chain. | - Ensure that all nucleophilic side chains (e.g., Ser, Thr, Tyr) are appropriately protected.- Optimize the reaction pH to favor reaction with the N-terminal amine. |
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Boc-D-Proline Coupling
| Coupling Reagent | Activation Method | Relative Efficiency for Hindered Couplings | Racemization Potential | Notes |
| DCC/HOBt | Carbodiimide | Good | Low with HOBt | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps.[2] |
| HBTU | Uronium Salt | Very Good | Low | A widely used and reliable reagent for most couplings. Requires a base for activation.[2] |
| HATU | Uronium Salt | Excellent | Very Low | Generally more efficient and faster than HBTU, especially for difficult couplings. Recommended for sterically hindered residues.[2] |
| PyBOP | Phosphonium Salt | Excellent | Low | Effective for hindered couplings and can be advantageous in specific cases.[3] |
Table 2: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Condition | Impact on DKP Formation | Reference |
| Amino Acid Sequence | Proline at position 2 | High | [5] |
| Glycine at position 2 | High | ||
| Neutralization Protocol | Standard pre-neutralization | Higher risk | [5] |
| In-situ neutralization | Lower risk | [1][5] | |
| Coupling Reagent | BOP with DIPEA | Substantially inhibits DKP formation | [5] |
Experimental Protocols
Protocol 1: General Coupling of this compound in Solution Phase
Objective: To couple this compound to a primary or secondary amine with minimal side reactions.
Materials:
-
This compound
-
Amine-containing compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Quenching solution (e.g., aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve the amine-containing compound in anhydrous DMF.
-
Add DIEA (1.5-2.0 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution to the amine solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding the quenching solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In-situ Neutralization and Coupling in Boc-SPPS to Prevent DKP Formation
Objective: To minimize diketopiperazine formation during the coupling of the third amino acid to a dipeptide-resin with a C-terminal proline.
Materials:
-
Boc-Pro-Xaa-resin (where Xaa is the first amino acid)
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
-
Boc-protected amino acid (3 equivalents)
-
HBTU (3 equivalents)
-
DIEA (6 equivalents)
Procedure:
-
Boc Deprotection: Swell the Boc-Pro-Xaa-resin in DCM. Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove excess TFA. Do not neutralize at this stage.
-
Activation of the Incoming Amino Acid: In a separate vessel, dissolve the next Boc-protected amino acid and HBTU in a minimal amount of DMF. Add DIEA to the solution to activate the amino acid.
-
In-situ Neutralization and Coupling: Add the TFA salt of the peptide-resin to the activated amino acid solution. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a chloranil test to confirm the completion of the coupling.
Visualizations
Caption: Main reaction pathway for the coupling of this compound.
Caption: Common side reaction pathways associated with this compound.
Caption: Troubleshooting workflow for this compound coupling reactions.
References
improving the solubility of Boc-D-Pro-OSu in reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-D-Pro-OSu in reaction mixtures.
Troubleshooting Guide
Issue: this compound fails to dissolve or precipitates during the reaction.
This guide provides a systematic approach to resolving solubility challenges with this compound. Follow these steps sequentially to identify the most effective solution for your specific experimental conditions.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound generally soluble?
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone
Q2: My this compound is not dissolving in a recommended solvent. What are the possible reasons?
A2: Several factors can influence the solubility of this compound, even in a recommended solvent:
-
Solvent Quality: The presence of water or other impurities in the solvent can significantly reduce the solubility of this compound. Always use anhydrous, high-purity solvents.
-
Temperature: Lower ambient temperatures can decrease solubility.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in that specific solvent.
-
Compound Purity: Impurities within the this compound reagent itself can affect its dissolution characteristics.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, employing a co-solvent system is a highly effective strategy. If you are encountering solubility issues in a single solvent, a mixture can enhance solvation. A commonly used "magic mixture" for challenging solutes in peptide synthesis consists of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio.
Q4: Is it safe to heat the reaction mixture to dissolve this compound?
A4: Gentle warming can be an effective method to increase the solubility of this compound. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound, particularly the active N-hydroxysuccinimide (OSu) ester. It is advisable not to exceed 40°C. Always monitor for any color change, which could indicate decomposition.
Q5: My this compound precipitated out of the solution during the reaction. What should I do?
A5: Precipitation during a reaction can occur due to several factors, including a change in the solvent composition as reactants are consumed and products are formed, or a decrease in temperature. To address this, you can try the following:
-
Add a small amount of a stronger co-solvent, such as DMSO, to the reaction mixture.
-
Gently warm the mixture while ensuring the temperature does not exceed the stability limits of your reactants.
-
Increase the agitation or stirring speed to help redissolve the precipitate.
Q6: Could poor solubility of this compound affect my reaction yield?
A6: Absolutely. Poor solubility is a direct cause of low reaction yields. If this compound is not fully dissolved, it is not completely available to react with the other components in the mixture, leading to incomplete conversion and a lower yield of your desired product. Ensuring complete dissolution before proceeding with the reaction is critical.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Type | Qualitative Solubility |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | High |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High |
| Dichloromethane | DCM | Chlorinated | Good |
| Chloroform | - | Chlorinated | Good |
| Ethyl Acetate | EtOAc | Ester | Good |
| Acetone | - | Ketone | Good |
Experimental Protocols
Protocol 1: Improving Solubility using a Co-Solvent System
This protocol describes the use of a co-solvent mixture to dissolve this compound for a subsequent reaction.
Workflow for Co-Solvent Dissolution
Caption: Experimental workflow for dissolving this compound using a co-solvent system.
Methodology:
-
Preparation of the Co-solvent Mixture: In a clean, dry vessel, prepare the co-solvent mixture. For a general-purpose mixture, combine Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 volumetric ratio.
-
Dissolution: To your weighed this compound, add the prepared co-solvent mixture incrementally while stirring or vortexing.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved, and the solution is clear.
-
Proceed with Reaction: The resulting solution can now be used in your reaction mixture.
Protocol 2: Improving Solubility with Gentle Warming and Sonication
This protocol should be used if a co-solvent system alone is insufficient to dissolve the this compound.
Methodology:
-
Suspension: Suspend the this compound in your chosen solvent or co-solvent system.
-
Sonication: Place the vessel containing the suspension in a sonicator bath and sonicate for 5-10 minute intervals. Visually inspect for dissolution after each interval.
-
Gentle Warming: If sonication alone is not sufficient, gently warm the suspension in a water bath to a temperature not exceeding 40°C. Continue to stir or agitate the mixture.
-
Cooling: Once the this compound is fully dissolved, allow the solution to cool to room temperature before adding it to your reaction mixture to avoid any potential side reactions or degradation of thermally sensitive components.
References
Technical Support Center: Managing Peptide Aggregation in SPPS with Boc-D-Pro-OSu
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), specifically when dealing with aggregation issues involving Boc-D-Pro-OSu.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, such as β-sheets, which can make the peptide chains inaccessible to reagents.[1][2] This phenomenon is a significant cause of incomplete or failed syntheses, especially for sequences that are long (over 20 amino acids) or contain a high proportion of hydrophobic residues.[1] Inefficient reactions result in deletion sequences and a low yield of the final, desired peptide.[3]
Q2: How does the use of this compound influence peptide aggregation?
A2: The incorporation of proline, including this compound, is known to disrupt the formation of β-sheet structures due to its unique cyclic side chain, which introduces a "kink" in the peptide backbone.[4][5] This can be advantageous in preventing aggregation. However, aggregation is a property of the entire peptide sequence, not just a single amino acid.[2] If the sequence contains numerous hydrophobic residues, aggregation can still occur. Additionally, the Boc/Bzl strategy, in which this compound is used, involves repeated acid treatments for deprotection. These acidic conditions can help to break up aggregates that may have formed.[4][6]
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several signs during synthesis can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may fail to swell properly or may even shrink in the synthesis solvent.[3]
-
Slow or Incomplete Reactions: A positive Kaiser test (for primary amines) or other ninhydrin-based tests after a coupling step indicates the presence of unreacted free amines. For the secondary amine of proline, specific tests like the isatin or chloranil test should be used.[1]
-
Physical Clumping: The resin may become sticky and clump together, impeding proper mixing and washing.
-
Low Yield and Purity: A significantly lower than expected yield of the cleaved peptide and the presence of multiple deletion sequences in the HPLC and mass spectrometry analysis are strong indicators of aggregation-related issues during synthesis.[3][4]
Q4: My synthesis with this compound is showing signs of aggregation. What are the first troubleshooting steps I should take?
A4: If you suspect aggregation, consider the following immediate actions:
-
Change the Solvent: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), or use a mixture of solvents.[7]
-
Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help to disrupt existing secondary structures. It's crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with the subsequent coupling reaction.[7]
-
Increase Coupling Time and/or Temperature: Extending the reaction time or moderately increasing the temperature can improve coupling efficiency for sterically hindered or aggregated sequences.[7] However, be cautious as elevated temperatures can also promote side reactions.[8]
Q5: What is diketopiperazine formation, and is it a concern when using this compound?
A5: Diketopiperazine (DKP) formation is a side reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This is particularly prevalent when proline is one of the first two amino acids in the sequence.[2][6] The Boc strategy, with its acidic deprotection step, results in a protonated N-terminal amine, which is less nucleophilic and therefore less likely to initiate DKP formation compared to the basic conditions of Fmoc deprotection.[6] Utilizing in situ neutralization protocols in Boc chemistry can further suppress this side reaction.[2]
Data Presentation: Quantitative Impact of Anti-Aggregation Strategies
The effectiveness of various anti-aggregation strategies can be highly sequence-dependent. The following tables provide a summary of quantitative data from studies on "difficult" or aggregation-prone peptide sequences, offering insights into the potential improvements that can be achieved.
Table 1: Illustrative Performance Comparison of Boc- vs. Fmoc-SPPS for a Proline-Containing Decapeptide
| Performance Metric | Boc-L-proline Strategy | Fmoc-L-proline Strategy | Key Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences | ~70-95% (highly sequence-dependent) | Boc deprotection in acid can disrupt aggregates.[4] Fmoc-SPPS can be more prone to aggregation in difficult sequences.[4] |
| Overall Yield (%) | ~20-50% | ~30-60% | Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage. |
| Coupling Efficiency for Proline | Generally high | Can be challenging due to the secondary amine nature of proline, potentially requiring double coupling or specialized reagents. | Proline's unique structure can hinder coupling kinetics. |
Note: The data in this table are illustrative and based on general observations. Actual results will vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions used.[4]
Table 2: Reported Yield and Purity Improvements with Various Anti-Aggregation Strategies
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement | Citation(s) |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield. | [5] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57%. | [3] | |
| Microwave-Assisted SPPS | Synthesis of Aβ 1–42 | Crude yield of 87% and purity of 67%. | [3] |
| In situ Neutralization (Boc-SPPS) | "Difficult" sequences | Significant increase in the efficiency of chain assembly. | [9] |
| Elimination of Side Reactions | Synthesis of GHRPLDKKREE | 33% increase in yield. | [3] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[10]
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes, then drain.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1][10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[10]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[10]
-
Agitate the mixture for 2 minutes and drain. Repeat this step.[10]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[10]
4. Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[1]
-
Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test.[1] If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[1]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.[1]
Protocol 2: In Situ Neutralization/Coupling for Difficult Sequences
This method combines neutralization and coupling, which can be advantageous for preventing aggregation of the peptide chain.[9]
1. Resin Swelling and Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. Amino Acid Activation:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.[1]
3. Combined Coupling and Neutralization:
-
Add the activated amino acid solution directly to the peptide-resin (still in its TFA salt form after deprotection and DCM washes).[1]
-
Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.[1]
-
Agitate the mixture for the duration of the coupling reaction (1-4 hours).[1]
-
Monitor for completion and wash as described in Protocol 1.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc-D-Pro-OSu Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-D-Pro-OSu (N-tert-butyloxycarbonyl-D-proline N-hydroxysuccinimide ester) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques to monitor the progress of a this compound coupling reaction?
A1: The primary techniques for monitoring this compound coupling reactions are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS). For detailed structural confirmation of the product, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[1][2][3][4][5]
Q2: How can I quickly check for the completion of a coupling reaction involving this compound on a solid support?
A2: For reactions on a solid support, qualitative colorimetric tests are rapid and effective. Since the N-terminal proline is a secondary amine, the standard Kaiser test is unreliable.[6] The Isatin test or Chloranil test are recommended alternatives, as they produce a distinct blue color in the presence of an unprotected N-terminal proline, indicating an incomplete reaction.[6][7]
Q3: What are the common reasons for low yields in my this compound coupling reaction?
A3: Low coupling yields can stem from several factors, including steric hindrance from the bulky Boc protecting group, suboptimal reaction conditions (e.g., solvent, temperature, time), or aggregation of the peptide chain on the solid support.[8][9] Insufficient activation of the this compound or reduced nucleophilicity of the amine component can also be contributing factors.[8]
Q4: What is racemization and how can it be minimized during the coupling of this compound?
A4: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which can lead to the formation of unwanted diastereomers. While urethane-based protecting groups like Boc generally suppress racemization, it can still occur with prolonged activation times or the use of strong bases.[8][9][10] To minimize this, use appropriate coupling reagents and additives like Oxyma Pure, and optimize reaction times and temperature.[8][10][11]
Troubleshooting Guides
Problem 1: Incomplete or Slow Coupling Reaction
-
Symptom: HPLC analysis shows a significant amount of starting amine remaining, or a positive Isatin/Chloranil test on the solid support.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Switch to a more potent coupling reagent such as HATU, HBTU, or COMU, which are more effective for hindered couplings.[9][11][12] Consider performing a "double coupling" by repeating the reaction with fresh reagents.[12] |
| Suboptimal Reaction Conditions | Increase the reaction time and monitor progress at regular intervals (e.g., 2, 4, and 8 hours). A moderate increase in temperature (e.g., to 40°C) can also be beneficial, but should be monitored to avoid side reactions.[9] |
| Peptide Aggregation (for SPPS) | Switch to a more suitable solvent like N-methyl-2-pyrrolidone (NMP) or use chaotropic salts to disrupt aggregation.[12] |
| Insufficient Reagent Concentration | Increase the equivalents of this compound and any coupling additives. A 3-4 fold excess relative to the resin loading is a common starting point for difficult couplings.[9] |
Problem 2: Presence of Impurities in the Final Product
-
Symptom: HPLC or Mass Spectrometry analysis reveals unexpected peaks alongside the desired product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Racemization | Reduce pre-activation time if applicable. Use a weaker base like N-methylmorpholine (NMM) instead of stronger, bulkier bases.[8] Employ additives known to suppress racemization, such as Oxyma Pure.[8][10] |
| Side-reactions from Coupling Reagents | If using carbodiimides like DCC or DIC, N-acylurea byproducts can form. While less common with active esters like OSu, ensure proper reaction conditions.[9] |
| Incomplete Deprotection of Previous Step | Ensure the previous deprotection step to expose the amine was complete before adding this compound. |
Experimental Protocols
Protocol 1: Monitoring this compound Coupling by HPLC
-
Sample Preparation: At various time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase or a suitable solvent to prevent further reaction.[1][12]
-
Instrumentation: Use a reversed-phase HPLC system with a UV detector. A C18 column is commonly used.[2][4]
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).[4][13]
-
Analysis: Inject the quenched sample. Monitor the disappearance of the starting material peak and the appearance of the product peak. The purity can be estimated by the area percentage of the main peak.[4]
| Parameter | Typical Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-220 nm |
| Injection Volume | 10 µL |
| Gradient | 5-95% Acetonitrile/Water with 0.1% TFA over 20-30 minutes |
Protocol 2: Isatin Test for Unprotected Proline (Solid Phase)
-
Sample Collection: Take a small sample of the resin beads (4-5 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of the isatin test solution to the beads in a small test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue color on the beads indicates the presence of free N-terminal proline and therefore an incomplete coupling reaction.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Impact of Base Selection on Boc-D-Pro-OSu Coupling
Welcome to the technical support center for peptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address specific issues related to the use of Boc-D-Pro-OSu active esters. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in a this compound coupling reaction?
A1: In a coupling reaction using a pre-activated N-hydroxysuccinimide (OSu) ester like this compound, a tertiary amine base serves two main purposes. First, if the amine component is provided as a salt (e.g., hydrochloride or trifluoroacetate), the base is required to neutralize the salt and generate the free, nucleophilic amine.[1][2] Second, it acts as a scavenger for the N-hydroxysuccinimide (NHS) byproduct released during the reaction, which is weakly acidic. Maintaining a slightly basic environment ensures the reaction proceeds efficiently.[3]
Q2: Which bases are recommended for coupling this compound, and what are the key differences?
A2: The most commonly used bases are tertiary amines such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) and N-methylmorpholine (NMM).[1][4]
-
DIPEA is a sterically hindered, strong base that is poorly nucleophilic, which prevents it from causing unwanted side reactions. Its strength can be beneficial for driving reactions to completion.[3]
-
NMM is a weaker, less sterically hindered base. It is often preferred when coupling amino acids that are prone to racemization, as its lower basicity helps minimize this side reaction.[3]
-
2,4,6-Collidine is another sterically hindered, weaker base that can be used to further minimize the risk of epimerization in sensitive couplings.[1]
The choice between them depends on balancing the need for reactivity with the risk of epimerization.[3]
Q3: How significant is the risk of epimerization for this compound, and how can I minimize it?
A3: Proline's rigid cyclic structure makes it inherently less prone to epimerization at its alpha-carbon compared to other amino acids.[1] However, the risk is not zero, especially under strongly basic conditions or during prolonged reaction times.[5] The mechanism involves the base abstracting the alpha-proton, leading to a loss of stereochemical integrity.[6] To minimize this risk:
-
Choose a weaker base: Opt for NMM or collidine instead of stronger bases like DIPEA or triethylamine (TEA).[3]
-
Use the minimum necessary amount of base: Typically 1.1-2.0 equivalents are sufficient.
-
Maintain a low reaction temperature: Perform the coupling at 0 °C before allowing it to slowly warm to room temperature.
-
Limit reaction time: Monitor the reaction closely and work it up as soon as it is complete.
Q4: Can I perform the coupling without an added base?
A4: Performing the coupling without an added base is generally not recommended. If your amine is a salt, the reaction will likely not proceed as there will be no free nucleophile. Even if you start with a free amine, the N-hydroxysuccinimide byproduct can protonate the starting amine, slowing or stopping the reaction. An external base ensures the amine remains nucleophilic throughout the process.
Q5: What are the common side reactions besides epimerization?
A5: Besides epimerization, other potential side reactions include:
-
Hydrolysis: The this compound active ester can be hydrolyzed by any trace amounts of water in the solvent or reagents, leading to the formation of inactive Boc-D-Pro-OH and reducing the yield.
-
Diketopiperazine (DKP) Formation: While more common in solid-phase peptide synthesis at the dipeptide stage, if the coupling partner is a dipeptide ester with proline at the C-terminus, DKP formation can occur.[7]
-
Side reactions with the amine: If the amine component has other nucleophilic sites, they may compete in the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during this compound coupling.
Problem 1: Low or No Product Yield
| Possible Cause | Solution |
| Incomplete Neutralization of Amine Salt | Ensure at least one full equivalent of base is added if your amine is an HCl or TFA salt. Consider using 1.5-2.0 equivalents of a stronger base like DIPEA to ensure complete formation of the free amine. |
| Degraded Active Ester | OSu active esters are sensitive to moisture. Use fresh this compound, store it in a desiccator, and handle it quickly. Ensure reaction solvents are anhydrous. |
| Insufficient Reactivity | The amine may be sterically hindered. Switch to a stronger, yet still non-nucleophilic, base like DIPEA to increase the reaction rate.[3] Consider a moderate increase in reaction time or temperature, but monitor closely for epimerization. |
| Low Reagent Concentration | Low concentrations can slow down the bimolecular reaction. Ensure the reaction concentration is appropriate, typically in the 0.1 M to 0.5 M range. |
Problem 2: Detection of Diastereomeric Impurity (Epimerization)
| Possible Cause | Solution |
| Base is too strong or in excess | A highly basic environment promotes the abstraction of the alpha-proton, leading to epimerization.[6] Switch from DIPEA to a weaker base like NMM or collidine.[3] Use the minimal amount of base required (1.1-1.5 equivalents). |
| Prolonged Reaction Time / High Temperature | Extended exposure to basic conditions increases the likelihood of epimerization. Monitor the reaction by TLC or LC-MS and quench it upon completion. Perform the initial coupling at a lower temperature (0 °C). |
| Solvent Effects | Polar aprotic solvents like DMF can sometimes facilitate epimerization. If epimerization is severe, consider a less polar solvent like Dichloromethane (DCM). |
Problem 3: Multiple Unidentified Spots on TLC/LC-MS
| Possible Cause | Solution |
| Hydrolysis of Active Ester | This will result in unreacted amine and the presence of Boc-D-Pro-OH. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas like nitrogen or argon. |
| Impure Starting Materials | Verify the purity of both the this compound and the amine component by NMR or LC-MS before starting the reaction. |
| Side Reactions with Amine Component | If the amine substrate has other nucleophilic functional groups (e.g., hydroxyl, thiol), they may be acylated. These groups may require protection prior to the coupling step. |
Data Presentation: Comparison of Common Bases
The selection of a base is a critical parameter that influences both reaction rate and the preservation of stereochemical integrity.
| Base | Structure | pKa (Conjugate Acid) | Steric Hindrance | Key Characteristics & Recommendations |
| DIPEA (Hünig's Base) |
| ~10.7 | High | Strong, non-nucleophilic. Good for hindered couplings but carries a higher risk of epimerization with sensitive substrates.[3] |
| NMM (N-Methylmorpholine) |
| ~7.4 | Low | Weaker base, less sterically hindered. Recommended for couplings where epimerization is a concern.[1][3][4] |
| TEA (Triethylamine) |
| ~10.7 | Moderate | Strong base, but more nucleophilic than DIPEA. Generally not the first choice due to higher risk of side reactions and epimerization. |
| 2,4,6-Collidine |
| ~7.4 | High | Weak, highly hindered base. An excellent choice for minimizing epimerization, though it may result in slower reaction rates.[1] |
Experimental Protocols
Protocol: General Procedure for this compound Coupling in Solution Phase
This protocol describes a standard procedure for coupling this compound to a primary amine hydrochloride salt.
Materials:
-
This compound (1.0 eq.)
-
Amine hydrochloride salt (1.05 eq.)
-
N-methylmorpholine (NMM) (1.2 eq.) or DIPEA (1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine hydrochloride salt (1.05 eq.) in anhydrous DCM or DMF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the selected base (NMM or DIPEA, 1.2 eq.) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C.
-
Coupling: Add this compound (1.0 eq.) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted starting material and NHS), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound coupling.
Caption: Troubleshooting workflow for this compound coupling issues.
Caption: Competing reaction pathways influenced by base selection.
References
Technical Support Center: Strategies for Reducing Racemization with Boc-D-Pro-OSu
Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on minimizing racemization when using Boc-D-Pro-OSu. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound?
A1: Racemization is the undesired stereochemical conversion of the D-proline enantiomer into its L-proline counterpart during the peptide synthesis process.[1] The precise stereochemistry of each amino acid is critical for the final three-dimensional structure and biological activity of a peptide. The incorporation of L-proline in place of D-proline can lead to misfolded, inactive, or even immunogenic peptide therapeutics, compromising research and drug development outcomes.[1][2]
Q2: What is the primary chemical mechanism causing racemization of Boc-protected proline?
A2: The most common mechanism for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[2][3][4][5] This occurs when the carboxyl group of the Boc-proline is activated. The proton at the chiral alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired D-peptide and the undesired L-diastereomer.[1][3]
Q3: Which factors have the most significant impact on proline racemization?
A3: Several factors can significantly contribute to proline racemization. The most critical are:
-
Coupling Reagents and Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), especially in Dimethylformamide (DMF), has been shown to significantly increase the rate of proline racemization.[1][6]
-
Base Selection: The strength (pKa) and steric hindrance of the base used are crucial. Stronger, less hindered bases like Diisopropylethylamine (DIEA) can accelerate racemization by more readily abstracting the alpha-proton.[1][2]
-
Solvent Choice: The polarity and solvating properties of the solvent can influence the formation of intermediates that lead to racemization. DMF, particularly with DIC/HOBt, is often implicated.[1][5]
-
Temperature: Elevated temperatures, sometimes used to drive difficult couplings to completion, will also accelerate the rate of racemization.[1][7]
Q4: How can I detect and measure the extent of proline racemization in my synthetic peptide?
A4: The most common and reliable method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[1] This method typically involves hydrolyzing the synthetic peptide into its constituent amino acids, derivatizing them with a fluorescent or UV-active tag, and then separating the D- and L-enantiomers on a chiral HPLC column.[1][8] Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive technique that can be used.[8][9]
Troubleshooting Guides
Issue: High Levels of L-Proline Detected in Final Peptide
This is a critical issue indicating a loss of stereochemical integrity during the coupling of this compound or a subsequent Boc-D-Pro-OH step. Follow this step-by-step guide to troubleshoot and resolve the problem.
Step 1: Review Your Coupling Strategy
-
Potential Cause: Use of a high-racemization coupling cocktail, such as DIC/HOBt in DMF.[1][6]
-
Recommended Solution:
-
Change Coupling Reagent: Switch to an onium salt-based coupling reagent known for low racemization, such as HCTU, HATU, or PyBOP.[1][10] These reagents form active esters that are generally less prone to racemization.
-
Use an Alternative Additive: If a carbodiimide must be used, replace HOBt with an additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), which is known to suppress racemization more effectively.[1]
-
Step 2: Evaluate the Base Used
-
Potential Cause: Use of a strong, non-hindered base like DIEA or N-Methylmorpholine (NMM) is increasing the rate of racemization.[1][2]
-
Recommended Solution: Employ a sterically hindered or weaker base. 2,4,6-Collidine is a highly recommended alternative that minimizes the abstraction of the alpha-proton from the oxazolone intermediate.[11]
Step 3: Modify the Solvent System
-
Potential Cause: The polarity of DMF can contribute to the formation of intermediates that lead to racemization, especially with the DIC/HOBt combination.[1]
-
Recommended Solution: Switch to a less polar solvent system. Dichloromethane (DCM) or a mixture of DCM/DMF can help reduce racemization while maintaining solubility.[5]
Step 4: Control the Reaction Temperature
-
Potential Cause: Elevated temperatures, used to improve coupling efficiency, can also accelerate racemization.[1][7]
-
Recommended Solution: Conduct the coupling of this compound or Boc-D-Pro-OH at room temperature (~25°C) or below. For particularly sensitive sequences, carrying out the coupling at 0°C is advisable.[1]
Issue: Diketopiperazine Formation at the C-Terminus
-
Potential Cause: When proline is one of the first two amino acids at the C-terminus of the peptide, the dipeptide-resin is susceptible to intramolecular cyclization, forming a diketopiperazine (DKP). This is a common side reaction in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[12]
-
Recommended Solution:
-
Use In Situ Neutralization: In Boc-SPPS, employing in situ neutralization protocols, where neutralization and coupling occur simultaneously, can suppress DKP formation.[12]
-
Incorporate a Dipeptide: If possible, add the first two amino acids as a pre-formed dipeptide unit. This strategy bypasses the dipeptide-resin intermediate that is prone to cyclization.
-
Data Presentation
Table 1: Comparative Risk of Racemization with Different Coupling Conditions for Proline
The following table summarizes the relative risk of racemization associated with various reagents and conditions during the coupling of proline. This data is compiled from multiple studies and provides a general guideline for protocol optimization.
| Factor | High Racemization Risk | Low Racemization Risk | Rationale |
| Coupling Reagent | Carbodiimides alone (e.g., DCC, DIC)[10] | Onium Salts (HATU, HCTU, PyBOP)[1][10] | Onium salts form more stable active esters, which are less prone to forming the oxazolone intermediate.[5] |
| Additive | HOBt (especially with DIC in DMF)[1][6] | OxymaPure, HOAt[1][5] | Oxyma and HOAt are more effective at trapping the activated intermediate and suppressing oxazolone formation.[5] |
| Base | DIEA, NMM[1][11] | 2,4,6-Collidine, other hindered bases[1][11] | Sterically hindered bases are less efficient at abstracting the acidic α-proton, thus reducing the rate of racemization.[2] |
| Solvent | DMF (especially with DIC/HOBt)[1] | DCM, THF, or DCM/DMF mixtures[5] | Less polar solvents can help minimize the formation of intermediates that facilitate racemization.[5] |
| Temperature | Elevated temperatures (>25°C)[1] | 0°C to Room Temperature (25°C)[1] | Higher temperatures provide the activation energy needed for the racemization process to occur more rapidly.[13] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-D-Proline using HCTU in DCM
This protocol provides a method to minimize proline racemization by using a low-racemization coupling reagent in a suitable solvent.[1]
-
Resin Preparation: a. Swell the resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Wash the resin thoroughly with DCM. d. Neutralize the resin with 10% DIEA in DCM (3 x 2 min). e. Wash the resin thoroughly with DCM to remove excess base.
-
Coupling: a. In a separate vessel, dissolve Boc-D-Pro-OH (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DCM. A small amount of DMF may be added if solubility is an issue. b. Add a hindered base such as 2,4,6-Collidine (6 equivalents) to the solution and vortex briefly. c. Immediately add the activation mixture to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring and Washing: a. Perform a qualitative test (e.g., Chloranil test) to confirm the completion of the coupling. The Kaiser test gives a false negative (reddish-brown color) for proline.[1][14] b. Once the reaction is complete, wash the resin thoroughly with DCM (3 times), Methanol (3 times), and then DCM (3 times).[1]
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This protocol outlines the general steps for analyzing the enantiomeric purity of the final peptide.[1][8]
-
Peptide Hydrolysis: a. Place a small amount of the dried, cleaved peptide into a hydrolysis tube. b. Add 6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization).[8] c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]
-
Derivatization with Marfey's Reagent (FDAA): a. To the amino acid hydrolysate, add a solution of 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone. b. Add 1 M sodium bicarbonate to make the solution alkaline (pH ~8-9). c. Incubate the mixture at 40°C for 1 hour.[3] d. Stop the reaction by adding 2 M HCl. e. Evaporate the solvent to dryness and redissolve in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.[3]
-
HPLC Analysis:
-
Column: Standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 340 nm.[3]
-
Analysis: The derivatized D- and L-proline will resolve as diastereomers with different retention times. The percentage of racemization (% L-Proline) is calculated by integrating the peak areas: % L-Proline = [Area(L) / (Area(D) + Area(L))] * 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Boc-D-Pro-OSu vs. Boc-L-Pro-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the stereochemistry of individual amino acids is a critical determinant of the final peptide's structure, stability, and biological function. Proline, with its unique cyclic structure, already imparts significant conformational constraints. The choice between its L- and D-enantiomers, introduced via active esters like Boc-L-Pro-OSu and Boc-D-Pro-OSu, offers a powerful tool for modulating peptide properties. This guide provides an objective comparison of these two essential building blocks, supported by illustrative experimental data and detailed protocols, to inform rational peptide design and synthesis.
Introduction to Proline Stereochemistry in Peptides
The naturally occurring L-proline is a ubiquitous component of proteins, often found in turns and loops, where it acts as a "helix breaker" due to its rigid pyrrolidine ring that restricts the peptide backbone's flexibility. The incorporation of the non-natural D-proline enantiomer introduces a significant perturbation to the peptide's structure. This can lead to enhanced stability against enzymatic degradation, as proteases are typically specific for L-amino acid residues. Furthermore, the altered stereochemistry can induce novel secondary structures and, consequently, modified biological activities, including receptor binding affinities and signaling pathway modulation.
This compound and Boc-L-Pro-OSu are N-terminally protected and carboxyl-activated proline derivatives designed for efficient incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. The N-hydroxysuccinimide (OSu) ester provides high reactivity for amide bond formation under mild conditions.
Performance Comparison: this compound vs. Boc-L-Pro-OSu
While both enantiomers are valuable tools, their performance in peptide synthesis and their impact on the final product can differ. The following tables summarize illustrative quantitative data based on typical observations in peptide synthesis.
Table 1: Comparative Coupling Performance of a Model Hexapeptide (Tyr-Ala-Gly-Pro-Phe-Leu)
| Parameter | Boc-L-Pro-OSu | This compound | Key Considerations |
| Average Coupling Time (minutes) | 60 | 75 | The steric hindrance of the D-amino acid can sometimes lead to slightly slower reaction kinetics, potentially requiring longer coupling times or double coupling to ensure complete reaction. |
| Coupling Efficiency (per step, %) | >99.5 | ~99.0 | While both provide high efficiency, the coupling of a D-amino acid onto an L-peptide chain can sometimes be slightly less efficient. Monitoring with a secondary amine-specific test (e.g., chloranil test) is recommended. |
| Crude Peptide Purity (by HPLC, %) | ~85 | ~80 | The synthesis incorporating D-proline may result in a slightly lower crude purity due to the potential for incomplete coupling and the formation of diastereomeric byproducts that can be challenging to separate from the main product. |
| Final Yield after Purification (%) | ~35 | ~30 | The slightly lower crude purity and the need for more stringent purification to separate potential diastereomers can lead to a marginally lower final yield for the D-proline containing peptide. |
Table 2: Physicochemical and Biological Properties of the Final Hexapeptides
| Property | L-Proline Peptide | D-Proline Peptide | Impact of Stereochemistry |
| HPLC Retention Time (minutes) | 15.2 | 15.8 | Diastereomers often exhibit different chromatographic behavior, allowing for their separation and analysis by chiral or even standard reverse-phase HPLC. |
| Proteolytic Stability (half-life in serum, hours) | 2 | 12 | The presence of a D-amino acid significantly enhances resistance to degradation by proteases, leading to a longer biological half-life. |
| Receptor Binding Affinity (Kd, nM) | 10 | 50 | The change in conformation induced by D-proline can alter the peptide's ability to bind to its target receptor, potentially increasing or, in this illustrative case, decreasing the binding affinity. This effect is highly dependent on the specific peptide and receptor. |
Experimental Protocols
To achieve a direct comparison, a model peptide (e.g., Ac-Tyr-Ala-Gly-Pro-Phe-Leu-NH₂) can be synthesized in parallel using both Boc-L-Pro-OSu and this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines the manual synthesis on a Rink Amide resin for a C-terminal amide peptide.
1. Resin Swelling:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. First Amino Acid (Leu) Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Couple Boc-Leu-OH (3 eq) using HBTU (2.9 eq) and DIEA (6 eq) in DMF for 2 hours.
-
Confirm complete coupling using the Kaiser test.
3. Subsequent Amino Acid Couplings (Phe, Gly, Ala, Tyr):
-
Deprotection: Remove the Boc group with 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 30 min).
-
Washing: Wash with DCM (3x), Isopropanol (1x), and DMF (5x).
-
Neutralization: Neutralize with 10% Diisopropylethylamine (DIEA) in DMF (2 x 2 min).
-
Washing: Wash with DMF (5x).
-
Coupling: Couple the next Boc-protected amino acid (3 eq) using HBTU (2.9 eq) and DIEA (6 eq) in DMF for 1-2 hours. Monitor completion with the Kaiser test.
4. Proline Coupling (Parallel Synthesis):
-
Vessel 1 (L-Pro): After coupling Gly, couple Boc-L-Pro-OSu (3 eq) in DMF overnight.
-
Vessel 2 (D-Pro): After coupling Gly, couple This compound (3 eq) in DMF overnight.
-
Monitoring: Monitor the coupling reaction using the chloranil test for secondary amines. If the test is positive, perform a second coupling.
5. N-terminal Acetylation:
-
After the final amino acid (Tyr) is coupled and deprotected, acetylate the N-terminus with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
6. Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
Protocol 2: Peptide Analysis
1. High-Performance Liquid Chromatography (HPLC):
-
Analytical HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Detection: UV at 220 nm.
-
Analysis: Analyze the crude and purified peptides to determine purity and compare the retention times of the L- and D-proline diastereomers.
-
-
Preparative HPLC:
-
Purify the crude peptides using a preparative C18 column with an appropriate gradient to isolate the desired product.
-
2. Mass Spectrometry (MS):
-
Confirm the identity of the synthesized peptides by obtaining their mass spectra (e.g., using ESI-MS) and comparing the observed mass with the calculated mass.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D and 2D NMR spectra (e.g., TOCSY, NOESY) of the purified peptides in a suitable solvent (e.g., DMSO-d₆).
-
Analysis: Compare the chemical shifts and nuclear Overhauser effect (NOE) patterns to characterize the conformational differences between the L- and D-proline containing peptides. The distinct stereochemistry will lead to observable differences in the NMR spectra.
Mandatory Visualizations
Signaling Pathway Diagram
The stereochemistry of proline is crucial for the specific recognition of proline-rich motifs by signaling domains such as SH3 domains. These domains typically bind to peptides in a left-handed polyproline type II (PPII) helix conformation. The incorporation of a D-proline residue would disrupt this helical structure, thereby abrogating binding and downstream signaling.
A Head-to-Head Comparison: The Advantages of Boc-D-Pro-OSu in Activated Ester Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and bioconjugation, the choice of an activated ester is a critical decision that profoundly impacts reaction efficiency, product purity, and overall experimental success. Among the plethora of available reagents, Boc-D-Pro-OSu (N-α-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester) has emerged as a valuable tool. This guide provides an objective comparison of this compound with other commonly employed activated esters, supported by experimental data and detailed methodologies to inform your selection process.
The utility of an activated ester is primarily dictated by the balance between its reactivity towards nucleophiles, such as the N-terminal amine of a peptide, and its stability, particularly against hydrolysis. This compound, an N-hydroxysuccinimide (NHS) ester of Boc-protected D-proline, offers a favorable combination of these properties. The Boc (tert-butoxycarbonyl) protecting group is stable under a wide range of non-acidic conditions, allowing for selective deprotection under acidic conditions, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1][2]
Performance Comparison of Activated Esters
The selection of an activated ester strategy is a crucial decision in peptide synthesis and bioconjugation, directly influencing crude purity, overall yield, and the potential for side reactions. While direct head-to-head quantitative data for all activated esters under identical conditions is sparse in the literature, a comparative overview can be constructed from existing studies and well-established chemical principles.
| Parameter | This compound (NHS Ester) | Pentafluorophenyl (PFP) Esters | Tetrafluorophenyl (TFP) Esters |
| Coupling Efficiency/Yield | High, often leading to >90% crude peptide purity in SPPS.[3] | Generally high, with yields up to 99% reported in some syntheses.[3] | High, comparable to PFP esters. |
| Reaction Rate | Moderate to Fast | Very Fast | Fast |
| Stability to Hydrolysis | Moderate. NHS esters have a half-life of 4-5 hours at pH 7, which decreases significantly as the pH increases.[4] | More stable to hydrolysis than NHS esters.[5] | More stable to hydrolysis than NHS esters.[5] |
| Side Reactions | Minimal side reactions are typically reported.[3] | Minimal side reactions. The primary byproduct is pentafluorophenol, which is generally soluble and easily removed.[3] | Minimal side reactions, with tetrafluorophenol as the main byproduct. |
| Storage and Handling | Generally stable for storage as a solid. | Stable enough to be isolated, purified, and stored.[3] | Stable for storage. |
| Solubility | Soluble in common organic solvents like DMF and DMSO. | Generally soluble in organic solvents. | Soluble in organic solvents. |
Key Advantages of this compound
The primary advantages of using this compound, and NHS esters in general, lie in their well-established utility and favorable reaction kinetics for many applications. They provide a good balance of reactivity and stability, making them a reliable choice for standard peptide couplings and bioconjugation.
One notable advantage, particularly in the context of SPPS, is the reduced risk of diketopiperazine (DKP) formation when using the Boc strategy compared to the Fmoc strategy, especially for peptides with C-terminal proline.[2][6] The acidic deprotection step in the Boc strategy results in a protonated N-terminal amine, which is less nucleophilic and therefore less prone to intramolecular cyclization to form DKP.[2][6]
Experimental Protocols
To provide a practical comparison, the following are generalized protocols for the use of this compound and an alternative activated ester, a pentafluorophenyl (PFP) ester, in a model peptide coupling reaction.
Protocol 1: Peptide Coupling using this compound
This protocol describes the coupling of this compound to a resin-bound amino acid in a manual solid-phase peptide synthesis workflow.
Materials:
-
Rink Amide resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel. If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Coupling Reaction:
-
Dissolve this compound (3.0 equivalents relative to resin loading) in DMF.
-
Add DIPEA (3.0 equivalents) to the dissolved this compound.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle if further amino acids are to be added.
Protocol 2: Peptide Coupling using a Boc-D-Pro-PFP Ester
This protocol outlines the use of a pre-activated pentafluorophenyl ester for peptide coupling.
Materials:
-
Rink Amide resin with a free N-terminal amine
-
Boc-D-Pro-PFP ester
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, can accelerate the reaction)
-
Kaiser test reagents
Procedure:
-
Resin Preparation and Washing: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction:
-
Dissolve Boc-D-Pro-PFP ester (2.0 equivalents relative to resin loading) in DMF.
-
(Optional) Add DIPEA (1.0 equivalent) to the solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature. PFP esters are highly reactive, so the reaction is often complete within 1 hour.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Mandatory Visualizations
The choice of activated ester is a critical step in various complex synthetic workflows, such as the synthesis of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: General workflow for the synthesis of a PROTAC molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming D-Proline Incorporation
For researchers, scientists, and drug development professionals, the stereochemistry of amino acids within a peptide therapeutic is a critical quality attribute. The strategic incorporation of D-amino acids, such as D-proline, can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding, and improve pharmacokinetic profiles. Consequently, robust analytical methods to confirm the presence and define the position of these non-canonical amino acids are indispensable. This guide provides an objective comparison of key analytical techniques used to validate D-proline incorporation, complete with performance data and detailed experimental protocols.
Quantitative Performance Comparison
The choice of analytical method often depends on a balance of sensitivity, specificity, throughput, and the specific information required (e.g., confirmation of presence vs. positional sequencing). The following table summarizes the key performance metrics of the most common techniques.
| Feature | Marfey's Method (LC-MS) | Chiral Gas Chromatography (GC-MS) | Chiral High-Performance Liquid Chromatography (HPLC) | Enzymatic Digestion | Edman Degradation |
| Principle | Derivatization of amino acid enantiomers with a chiral agent to form diastereomers, separated by achiral chromatography.[1] | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase. | Direct separation of underivatized amino acid enantiomers on a chiral stationary phase.[2] | Resistance to specific exopeptidases (e.g., Aminopeptidase M) indicates the presence of a D-amino acid.[3] | Sequential chemical degradation from the N-terminus, with identification of the cleaved amino acid derivative.[4][5] |
| Chiral Discrimination | Indirect, based on the separation of diastereomers.[1] | Direct, based on interaction with a chiral stationary phase. | Direct, based on interaction with a chiral stationary phase or mobile phase additive.[2] | Indirect, based on enzyme specificity.[3] | Requires chiral chromatography of the PTH-amino acid derivative.[5] |
| Sensitivity | High (low picomole range).[1] | High, often better than standard HPLC methods. | Moderate, can be limited by sample capacity of chiral columns.[6] | Varies depending on detection method (e.g., LC-MS). | High (low picomole to nanomole range).[7] |
| Sample Requirement | Micrograms of peptide. | Milligrams of peptide for hydrolysis and derivatization. | Micrograms of peptide. | Micrograms of peptide. | 10-100 picomoles of purified peptide.[5] |
| Analysis Time per Sample | Several hours (including hydrolysis, derivatization, and chromatography). | Shorter than HPLC, but derivatization can be time-consuming. | Rapid, often less than 30 minutes per sample (post-hydrolysis). | Several hours (for digestion), followed by analysis. | Approximately 45-60 minutes per cycle. |
| Throughput | Moderate. | Moderate. | High. | Low to moderate. | Low, as it is a sequential process.[4] |
| Key Advantage | Robust, well-established, and highly sensitive with MS detection.[1] | Excellent resolution and sensitivity for volatile amino acids. | Direct analysis of underivatized amino acids, minimizing sample preparation.[2] | Provides positional information when coupled with MS. | Gold standard for N-terminal sequencing, provides definitive positional information.[4] |
| Key Disadvantage | Requires complete hydrolysis, losing positional information; derivatization is an extra step.[6] | Requires derivatization to make amino acids volatile; potential for racemization during sample preparation. | Chiral columns can be expensive and have limited lifetimes; lower sample capacity.[6] | Not all D-amino acid positions may confer complete resistance; requires specific enzymes. | Not suitable for internal sequences or complex mixtures; requires a free N-terminus.[4] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation of these techniques. Below are protocols for the most common and effective methods for confirming D-proline incorporation.
Advanced Marfey's Method (LC-MS)
This method is a gold standard for determining the absolute configuration of amino acids in a peptide hydrolysate. It involves derivatizing the amino acids with a chiral reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or Nα-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), to form diastereomers that can be separated on a standard reversed-phase HPLC column and detected by mass spectrometry.[1][8]
Protocol:
-
Peptide Hydrolysis:
-
Place 50-100 µg of the peptide in a hydrolysis tube.
-
Add 100 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 16-24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen gas or in a vacuum centrifuge.[1]
-
-
Derivatization:
-
LC-MS Analysis:
-
Dilute the reaction mixture with an appropriate solvent (e.g., methanol or acetonitrile).
-
Inject an aliquot onto a C18 reversed-phase HPLC column.
-
Elute the diastereomers using a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect the derivatized amino acids using a mass spectrometer in single-ion extraction (SIE) mode for each expected amino acid derivative.[1]
-
Compare the retention times of the derivatized amino acids from the sample with those of D- and L-proline standards derivatized in the same manner.
-
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Peptides Synthesized with D-Proline Derivatives
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to achieving reliable and reproducible results. The incorporation of D-proline, often through reagents like N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), is a key strategy for enhancing peptide stability and controlling conformation. This guide provides an objective comparison of the analytical methodologies used to assess the purity of these peptides, with a focus on the prevalent Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.
The choice between the Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for D-proline is a critical decision that influences synthesis efficiency, crude peptide purity, and the potential for side reactions. While both methods can yield high-purity final products after purification, they present different challenges and impurity profiles in the crude product.[1]
Performance Comparison: Boc vs. Fmoc Strategy for D-Proline Incorporation
While direct head-to-head quantitative data for the same D-proline-containing peptide synthesized using both Boc and Fmoc strategies is not always available in a single study, the following table summarizes illustrative data based on well-documented characteristics of each method for a hypothetical D-proline-containing peptide.[1][2] This data is representative of typical outcomes and highlights the general trends observed in peptide synthesis.
| Performance Metric | Boc-D-Proline Strategy | Fmoc-D-Proline Strategy | Rationale |
| Crude Peptide Purity (%) | 50 - 70% | 60 - 85% | The milder deprotection conditions of the Fmoc strategy often result in fewer side reactions and a cleaner crude product.[1] |
| Final Purified Peptide Yield (%) | 20 - 40% | 30 - 60% | Higher crude purity simplifies the purification process, generally leading to a better recovery of the final peptide.[1] |
| Key Side Reaction Risk | Lower risk of Diketopiperazine (DKP) formation | Higher risk of Diketopiperazine (DKP) formation | The acidic deprotection in Boc-SPPS protonates the N-terminal amine, reducing its nucleophilicity and thus the likelihood of intramolecular cyclization to form DKP, a common side reaction in Fmoc-SPPS, especially when proline is at or near the C-terminus.[1][2] |
| Racemization Risk | Generally Low | Higher with certain coupling reagents | Proline is less prone to racemization than other amino acids. However, the choice of coupling reagents and conditions, particularly in Fmoc-SPPS, can influence stereochemical integrity.[1] |
Experimental Protocols for Purity Assessment
The gold standard for assessing peptide purity involves a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification and Mass Spectrometry (MS) for identity confirmation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary method for detailed structural analysis and purity verification.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining peptide purity by separating the target peptide from impurities based on hydrophobicity.[3]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[5]
-
Instrumentation and Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size) is commonly employed.[5][6]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[5]
-
-
Gradient Elution: A linear gradient is typically run to elute the peptide and impurities. A common starting gradient is 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. The gradient can be optimized for better resolution of the target peptide from its impurities.[5][6]
-
Detection: Monitor the column eluent at 214 nm or 220 nm, where the peptide bond absorbs UV light.[3]
-
Purity Calculation: The purity is calculated by dividing the peak area of the target peptide by the total area of all peaks in the chromatogram and expressing the result as a percentage.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, thereby verifying its identity. It is often coupled with HPLC (LC-MS).
Protocol:
-
Sample Preparation: The sample is typically prepared as for HPLC analysis, though TFA may be substituted with formic acid to avoid ion suppression in the mass spectrometer.[7] For intact mass analysis, a dilution to 1-10 µg/mL is common.[8]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass determination.[8] Electrospray ionization (ESI) is a common ionization method for peptides.[8]
-
Data Acquisition:
-
MS1 Scan: Acquire full MS scans over a relevant mass-to-charge (m/z) range (e.g., 350–2000 m/z).[8]
-
MS/MS Scan (Optional): For sequence confirmation, the most intense precursor ions from the MS1 scan can be selected for fragmentation (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed.[8]
-
-
Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated molecular weight of the target peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the peptide's structure, conformation, and can be used for quantitative purity assessment.[4] 1D ¹H NMR is the most basic and sensitive experiment for this purpose.[4][9]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically >95% purity for detailed structural studies) in a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O). The concentration should generally be 0.1-5 mM.[10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[11]
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum. Standard experiments with water suppression are typically required for aqueous samples.[10]
-
Data Analysis:
-
Identity Confirmation: The obtained spectrum is compared with a reference spectrum of the pure peptide, if available. The chemical shifts and coupling constants of the amino acid residues provide a unique fingerprint of the peptide.[11]
-
Purity Assessment: The purity can be determined by integrating the signals corresponding to the target peptide and comparing them to the integrals of signals from impurities. Quantitative NMR (qNMR) methods can provide a highly accurate measure of purity.[12]
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for peptide synthesis and subsequent purity analysis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for peptide purity and identity assessment.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Peptides Containing D-Proline from Boc-D-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their therapeutic properties. Among these, D-amino acids, the enantiomers of the naturally occurring L-amino acids, offer a compelling avenue for enhancing peptide stability and altering biological activity. This guide provides an objective comparison of peptides containing D-proline, synthesized using N-α-tert-butyloxycarbonyl-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), with their L-proline counterparts and other alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in designing and evaluating novel peptide-based therapeutics.
Enhanced Enzymatic Stability: A Key Advantage of D-Proline Incorporation
A primary driver for substituting L-proline with D-proline is the significant increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby inhibiting proteolysis and extending the peptide's half-life in biological fluids.[1][2][3]
Table 1: Comparative Enzymatic Stability of L-Proline vs. D-Proline Containing Peptides
| Peptide Sequence | Key Feature | Half-life in Human Serum (t½) | Reference Principle |
| Ac-L-Pro-Peptide-NH₂ | Standard L-proline peptide | Minutes to a few hours | [1] |
| Ac-D-Pro-Peptide-NH₂ | D-proline substitution | Significantly increased (hours to days) | [1][3] |
| (VRLPPP)₃ | L-proline-rich cell-penetrating peptide | Susceptible to proteolysis | [4][5] |
| (vrlppp)₃ | All-D-proline cell-penetrating peptide | High resistance to proteolysis | [4][5] |
Note: The half-life values are illustrative and can vary significantly depending on the full peptide sequence and the specific protease.
Impact on Biological Activity: A Case-by-Case Evaluation
The effect of D-proline substitution on biological activity is not uniform and must be assessed for each specific peptide and its target. While increased stability is a general outcome, the ultimate biological effect can range from enhanced activity to complete inactivation.
Antimicrobial Peptides (AMPs)
In the context of antimicrobial peptides, particularly proline-rich AMPs (PR-AMPs), the stereochemistry of proline can be critical. Many PR-AMPs are thought to exert their effect by translocating across the bacterial membrane and interacting with intracellular targets. This interaction can be highly stereospecific. For some PR-AMPs, the all-D enantiomers are significantly less active or completely inactive, suggesting that the specific three-dimensional structure conferred by L-proline is essential for target recognition and binding.
Table 2: Comparative Antimicrobial Activity of L-Proline vs. D-Proline Containing Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Principle |
| L-Proline PR-AMP | Gram-negative bacteria | Low µM range | [6] |
| D-Proline PR-AMP | Gram-negative bacteria | Potentially higher µM range or inactive | General principle for stereospecific targets |
Cell-Penetrating Peptides (CPPs)
For cell-penetrating peptides, the incorporation of D-proline can be advantageous beyond enhancing stability. Studies on the all-D proline-rich peptide (vrlppp)₃ have shown efficient internalization into cells.[4][5] In some cases, the chirality of side chains on proline residues did not significantly affect intracellular uptake, indicating that for certain CPPs, the overall charge and structure, rather than the precise stereochemistry of each residue, are the primary determinants of cell penetration.[7]
Table 3: Comparative Cell Penetration of L-Proline vs. D-Proline Containing Peptides
| Peptide | Cell Line | Cellular Uptake Efficiency | Reference |
| FAM-βAla-(Arg)₉-NH₂ (R9) | HeLa | 100% (Reference) | [7] |
| L-based cationic proline peptide | HeLa | ~120% | [7] |
| D-based cationic proline peptide | HeLa | ~40% | [7] |
| carboxyfluorescein-(vrlppp)₃ | White blood cells, kidney cells | Rapid internalization observed | [4][5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
The synthesis of peptides containing D-proline can be readily achieved using standard Boc-based solid-phase peptide synthesis protocols.[8][9] this compound is an activated form of Boc-D-proline that facilitates its coupling to the growing peptide chain.
Protocol: Boc-SPPS Cycle for D-Proline Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the N-terminal amine with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin substitution) in DMF.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a suitable test for secondary amines (e.g., Isatin or Chloranil test). A negative test indicates complete coupling. If the reaction is incomplete, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental workflow for Boc-SPPS.
In Vitro Enzymatic Stability Assay
This protocol assesses the stability of a peptide in the presence of proteases found in human serum.[1][10][11]
Protocol: Peptide Stability in Human Serum
-
Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation:
-
In a microcentrifuge tube, pre-warm human serum to 37°C.
-
Add the peptide stock solution to the serum to achieve a final concentration of 50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture.
-
Enzyme Inactivation: Immediately add the aliquot to an equal volume of a quenching solution (e.g., 10% TFA in acetonitrile) to stop the enzymatic reaction and precipitate serum proteins.
-
Protein Precipitation: Vortex the tube and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide at each time point is quantified by integrating the corresponding peak area. The half-life (t½) is then calculated.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13]
Protocol: Broth Microdilution MIC Assay
-
Bacterial Suspension Preparation: Prepare a logarithmic-phase bacterial culture (e.g., E. coli) and dilute it in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilutions: Prepare a two-fold serial dilution of the peptide in a 96-well polypropylene microtiter plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The incorporation of D-proline can influence how a peptide interacts with cellular components and signaling pathways. For proline-rich antimicrobial and cell-penetrating peptides, a common proposed mechanism involves translocation across the cell membrane and interaction with intracellular targets.
Proposed mechanism for intracellularly-acting peptides.
This generalized pathway highlights the initial interaction and translocation of the peptide across the cell membrane, followed by binding to an intracellular target, ultimately leading to a biological effect such as the inhibition of protein synthesis in bacteria.[14] The conformational constraints imposed by D-proline can significantly affect each of these steps, either enhancing or diminishing the peptide's efficacy.
Conclusion
The use of this compound in peptide synthesis provides a straightforward method for incorporating D-proline, a modification that reliably enhances enzymatic stability. However, the impact on biological activity is highly dependent on the specific peptide and its mechanism of action. For therapeutic applications where proteolytic degradation is a major hurdle, D-proline substitution is a valuable strategy. In cases where a precise three-dimensional structure is required for target interaction, the introduction of D-proline may be detrimental to activity. Therefore, a comparative analysis of both L- and D-proline-containing analogues is essential in the early stages of drug development to identify candidates with the optimal balance of stability and potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. all-D proline-rich cell-penetrating peptides: a preliminary in vivo internalization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. dovepress.com [dovepress.com]
- 7. Structural Development of Cell-Penetrating Peptides Containing Cationic Proline Derivatives [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of Boc-D-Pro-OSu in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks and coupling reagents is a critical determinant of efficiency, cost, and purity in the large-scale synthesis of therapeutic peptides. Proline, with its unique secondary amine structure, presents specific challenges in peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using pre-activated Boc-D-Pro-OSu (N-tert-butyloxycarbonyl-D-proline N-hydroxysuccinimide ester) for large-scale peptide manufacturing. We offer an objective comparison with common alternatives, including in situ activation of Boc-D-Pro-OH and the use of Fmoc-D-Pro-OH, supported by qualitative performance data and detailed experimental protocols.
At a Glance: Comparison of Proline Incorporation Strategies
| Feature | This compound | In Situ Activation of Boc-D-Pro-OH | Fmoc-D-Pro-OH |
| Activation Step | Pre-activated | In situ activation required | In situ activation required |
| Coupling Time | Potentially faster | Dependent on activation reagent | Dependent on activation reagent |
| Raw Material Cost | Higher initial cost per mole | Lower initial cost for the amino acid, but requires coupling reagents | Generally higher cost for the protected amino acid |
| Process Simplicity | Simpler, fewer reagents to handle | More complex, requires precise addition of coupling reagents | Standard Fmoc-SPPS workflow |
| Side Reactions | Reduced risk of side reactions from activation step | Potential for side reactions depending on the coupling reagent | Potential for diketopiperazine formation during Fmoc deprotection |
| Waste Stream | Cleaner, fewer byproducts from activation | Contains byproducts from coupling reagents (e.g., DCU) | Contains piperidine and its adducts |
| Compatibility | Boc-SPPS | Boc-SPPS | Fmoc-SPPS |
Quantitative Data Summary
Table 1: Raw Material Cost Comparison (Estimated)
| Reagent | Form | Estimated Price (USD/kg) | Notes |
| This compound | Powder | >1000 | Price can vary significantly based on supplier and purity. |
| Boc-D-Pro-OH | Powder | 200 - 500 | Requires additional coupling reagents. |
| Fmoc-D-Pro-OH | Powder | 1000 - 2000 | Price is generally higher than Boc-protected amino acids.[1] |
| HBTU | Powder | 1000 - 6100 | Common coupling reagent for in situ activation.[2][3] |
| HOBt | Powder | 276 - 2300 | Additive used with carbodiimides to reduce racemization.[4][5] |
| DIC | Liquid | - | Price varies; typically lower than phosphonium/uronium reagents. |
Note: Prices are estimates and can fluctuate based on market conditions, supplier, and purchase volume.
Table 2: Performance Comparison of Proline Incorporation Methods
| Parameter | This compound | In Situ Activation (e.g., HBTU/HOBt/DIC) | Fmoc-D-Pro-OH |
| Coupling Efficiency | High | High, but can be sequence-dependent | High, but can be sequence-dependent |
| Reaction Time | Generally fast | Can be longer due to the in situ activation step | Generally fast with modern coupling reagents |
| Risk of Racemization | Low | Low, especially with additives like HOBt | Generally low for proline |
| Process Scalability | High | High | High |
| Handling & Safety | Stable solid, relatively easy to handle | Requires handling of multiple, potentially hazardous reagents | Piperidine used for deprotection is a regulated chemical |
| Crude Purity | Potentially higher due to fewer side reactions | Can be lower due to byproducts from coupling reagents | Generally high with optimized protocols |
Experimental Protocols
The following is a generalized protocol for the incorporation of Boc-D-Proline in a large-scale solid-phase peptide synthesis (SPPS) campaign.
General Large-Scale Boc-SPPS Workflow for Proline Incorporation
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM) in a large-scale reaction vessel equipped with mechanical stirring.
2. N-terminal Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DCM to remove residual TFA.
3. Neutralization:
-
Neutralize the resulting N-terminal ammonium salt to the free amine using a hindered organic base, such as 10% Diisopropylethylamine (DIEA) in DCM.
-
Wash the resin extensively with DCM to remove excess base and byproducts.
4. Coupling of Boc-D-Proline:
-
Method A: Using this compound
-
Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add the solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature until the coupling reaction is complete (monitoring by a qualitative test like the ninhydrin test is recommended).
-
-
Method B: In Situ Activation of Boc-D-Pro-OH
-
In a separate vessel, dissolve Boc-D-Pro-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated Boc-D-Pro-OH solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature until the coupling is complete.
-
5. Washing:
-
After the coupling step, thoroughly wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
6. Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage:
-
After the complete peptide sequence is assembled, treat the peptide-resin with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), in the presence of appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups.
8. Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Boc-SPPS Workflow
Caption: A generalized workflow for a single cycle in Boc-strategy solid-phase peptide synthesis.
Decision-Making Logic for Proline Incorporation Strategy
Caption: A decision tree to guide the selection of a proline incorporation strategy based on key project priorities.
Conclusion
The choice of proline incorporation strategy in large-scale peptide synthesis is a multifactorial decision. This compound offers a streamlined process with potentially faster coupling times and a cleaner reaction profile due to its pre-activated nature. This can lead to simplified operations and potentially higher crude purity, which may offset its higher initial raw material cost by reducing downstream processing and purification expenses.
In situ activation of Boc-D-Pro-OH provides a more cost-effective option in terms of the initial amino acid price but introduces additional reagents and steps, which can increase process complexity and the potential for side reactions. This method requires careful optimization of coupling reagents and conditions to ensure high efficiency.
Fmoc-D-Pro-OH is the standard choice for Fmoc-based synthesis strategies. While the raw material cost is generally higher, the milder reaction conditions of Fmoc chemistry can be advantageous for sensitive peptide sequences.
Ultimately, the most suitable approach will depend on the specific peptide sequence, the scale of production, the available equipment, and a thorough evaluation of the total cost of goods, including raw materials, solvent and reagent consumption, waste disposal, and purification. For large-scale manufacturing where process simplification, speed, and reproducibility are paramount, the use of pre-activated this compound presents a compelling option despite its higher upfront cost.
References
A Researcher's Guide to Alternatives for Boc-D-Pro-OSu in D-Proline Incorporation
For researchers, scientists, and drug development professionals, the incorporation of D-proline into peptide sequences is a key strategy for enhancing metabolic stability and inducing specific secondary structures like β-turns. While pre-activated reagents like N-Boc-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu) offer convenience, a deeper understanding of alternative reagents is crucial for optimizing synthesis protocols, troubleshooting difficult couplings, and adapting to different synthetic strategies. This guide provides an objective comparison of the primary alternatives to this compound, focusing on in situ activation methods and the use of different Nα-protecting groups.
Core Alternatives to Pre-activated Esters
The most versatile alternative to using a pre-activated ester like this compound is the in situ activation of the free carboxylic acid, Boc-D-Pro-OH . This approach allows for greater flexibility in choosing coupling reagents tailored to the specific needs of the peptide sequence. Additionally, employing alternative Nα-protecting groups, such as Fmoc or Cbz, fundamentally changes the synthetic strategy and offers distinct advantages.
In Situ Activation of Boc-D-Pro-OH
This is the most common and flexible alternative, where Boc-D-Pro-OH is activated directly in the reaction vessel using a coupling reagent. The choice of reagent is critical and can be categorized as follows:
-
Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): These are among the most popular and efficient coupling reagents used in modern peptide synthesis.[1] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high reactivity, fast coupling times, and ability to suppress racemization.[2][3][4] COMU, being based on OxymaPure, offers a safer alternative to benzotriazole-based reagents.[3]
-
Phosphonium Salts (e.g., PyBOP®, PyAOP): Reagents like PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings.[1][2] They are known for low racemization levels.[2] However, the original phosphonium salt, BOP, is now largely avoided due to the formation of the carcinogenic byproduct HMPA.[1][5]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic, cost-effective coupling reagents.[2] N,N'-Diisopropylcarbodiimide (DIC) is favored in solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble in common solvents like DMF, unlike the byproduct of N,N'-dicyclohexylcarbodiimide (DCC).[5] Carbodiimides must be used with a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or, more preferably, OxymaPure (Ethyl cyano(hydroxyimino)acetate), to form an active ester in situ, which accelerates coupling and significantly suppresses racemization.[5][6]
Alternative Nα-Protecting Groups
Changing the primary protecting group from Boc to Fmoc or Cbz represents a strategic shift in the synthesis approach.
-
Fmoc-D-Pro-OH: This is the cornerstone of the now-dominant Fmoc/tBu strategy in SPPS.[7] The key advantage is the use of mild basic conditions (typically piperidine in DMF) for deprotection, which is orthogonal to the acid-labile side-chain protecting groups.[7][] This avoids the repeated use of strong acid (TFA) required in Boc-SPPS, making it more suitable for sensitive peptides.[][9] However, Fmoc-SPPS is more susceptible to diketopiperazine (DKP) formation, especially when proline is at or near the C-terminus.[7][10][11] This side reaction involves the cyclization of the terminal dipeptide, cleaving it from the resin.[7][12]
-
Cbz-D-Pro-OH: The benzyloxycarbonyl (Cbz or Z) group is a historically significant protecting group, often used in solution-phase synthesis.[13][14] It is removed by catalytic hydrogenolysis, a clean and effective method. While less common in modern SPPS, it remains a valuable tool, particularly in fragment condensation strategies.
Data Presentation: Comparison of D-Proline Introduction Strategies
The following table summarizes the key features, advantages, and limitations of the primary alternatives to this compound.
| Category | Reagent/Method | Key Features & Advantages | Limitations & Considerations |
| In Situ Activation of Boc-D-Pro-OH | Aminium/Uronium Salts (HATU, HBTU, COMU) | Very high coupling efficiency and speed.[1][3] Low risk of racemization.[3] COMU offers enhanced safety (Oxyma-based).[3] | Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminus if excess reagent is used without pre-activation.[15] |
| Phosphonium Salts (PyBOP®, PyAOP) | High reactivity, excellent for difficult or sterically hindered couplings.[2][5] Low racemization.[2] | Higher cost. Byproduct of original BOP reagent is carcinogenic.[1][5] | |
| Carbodiimides + Additive (DIC + OxymaPure) | Cost-effective and widely used.[2] The OxymaPure additive is highly effective at preventing racemization and is safer than HOBt.[3][16] | Slower reaction times compared to onium salts. Risk of side reactions like N-acylurea formation if not properly managed. | |
| Alternative Nα-Protection | Fmoc-D-Pro-OH | Milder deprotection conditions (base-labile) preserve acid-sensitive functionalities.[7] Highly amenable to automation and generally provides higher purity crude products.[9][17] | High propensity for diketopiperazine (DKP) formation when proline is in the C-terminal or penultimate position.[7][11][12] |
| Cbz-D-Pro-OH | Robust protection, suitable for solution-phase synthesis and fragment condensation.[13] Cleavage via hydrogenolysis is clean. | Not ideal for standard SPPS due to cleavage conditions (catalytic hydrogenation) not being compatible with solid supports. |
Mandatory Visualizations
Experimental and Logical Workflows
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis (SPPS). Quantities are based on a 0.1 mmol synthesis scale.
Protocol 1: Boc-D-Pro-OH Coupling using DIC/OxymaPure
This protocol is a cost-effective method with low racemization risk.
-
Resin Preparation: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes, then wash with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid.
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2-5 minutes (2x), then wash with DMF (3x).
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-D-Pro-OH (0.3 mmol, 3 eq.) and OxymaPure (0.3 mmol, 3 eq.) in DMF.
-
Add this solution to the neutralized resin.
-
Add DIC (0.3 mmol, 3 eq.) to the resin slurry.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Monitoring & Washing: Monitor the reaction completion using a test for secondary amines (e.g., Chloranil test). Once complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x), preparing it for the next deprotection cycle.
Protocol 2: Boc-D-Pro-OH Coupling using HBTU
This protocol utilizes a highly efficient aminium salt activator, ideal for rapid and difficult couplings.
-
Resin Preparation, Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-D-Pro-OH (0.3 mmol, 3 eq.) and HBTU (0.285 mmol, 2.85 eq.) in DMF.
-
Add DIEA (0.6 mmol, 6 eq.) to this solution to begin pre-activation. Allow it to react for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
-
Monitoring & Washing: Monitor for completion with the Chloranil test. Drain and wash the resin as described in Protocol 1, step 6.[18][19]
Protocol 3: Fmoc-D-Pro-OH Coupling using HBTU
This protocol follows the modern Fmoc/tBu strategy with milder deprotection conditions.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-D-Pro-OH (0.3 mmol, 3 eq.) and HBTU (0.285 mmol, 2.85 eq.) in DMF.[18][19]
-
Add DIEA (0.6 mmol, 6 eq.) to the solution and allow to pre-activate for 1-2 minutes.[18][19]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring & Washing: Monitor for completion using a test for secondary amines. Drain and wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Boc and Fmoc Strategies for Proline Incorporation in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of proline presents unique challenges due to its secondary amine structure. The choice between the two predominant protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly influences coupling efficiency, peptide purity, and the prevalence of specific side reactions. This guide provides a data-driven comparison of Boc-Pro-OH and Fmoc-Pro-OH, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
Core Chemical Differences: Acid vs. Base Lability
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical conditions required to remove the α-amino protecting group during the iterative cycles of peptide chain elongation.[1]
-
Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile and is typically removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] This strategy often requires a very strong acid, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the resin, necessitating specialized equipment.[1] The repetitive acidic deprotection steps can be advantageous for synthesizing long and difficult sequences prone to aggregation, as the acidic conditions can help disrupt secondary structure formation.[2]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile, commonly cleaved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This approach is considered milder and has become the predominant method for SPPS.[2] Its orthogonality with acid-labile side-chain protecting groups (like tBu) allows for a more versatile and less harsh synthesis process, making it highly suitable for peptides with sensitive residues.[2][]
Performance and Side Reaction Comparison
The choice of strategy directly impacts key performance metrics and the propensity for side reactions, particularly diketopiperazine formation and racemization.
Quantitative Performance Metrics
The following table summarizes illustrative performance data compiled from various sources. These values are highly sequence-dependent and serve as a general comparison.
| Parameter | Boc-Proline Strategy | Fmoc-Proline Strategy | Key Considerations |
| Typical Crude Peptide Purity | 50 - 70% | 60 - 85% | Fmoc can be prone to aggregation in difficult sequences, whereas Boc's acidic deprotection can disrupt aggregates.[1][2] |
| Final Purified Peptide Yield | 20 - 40% | 30 - 60% | Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage.[1][2] |
| Coupling Efficiency for Proline | Generally high | Can be challenging | Proline's secondary amine nature can hinder coupling kinetics, sometimes requiring double coupling or specialized reagents in Fmoc-SPPS.[1] |
Side Reaction Profile
| Side Reaction | Boc-Proline Strategy | Fmoc-Proline Strategy | Mechanism & Notes |
| Diketopiperazine (DKP) Formation | Less pronounced | Significant risk | DKP formation is an intramolecular cyclization that cleaves the dipeptide from the resin.[4] It is more prevalent in Fmoc-SPPS because the basic deprotection conditions generate a free N-terminal amine that is highly nucleophilic.[2][4] In Boc-SPPS, the acidic deprotection leaves the amine protonated and less reactive.[4] |
| Racemization | Low, but reagent-dependent | Generally low | Proline is less susceptible to racemization than other amino acids.[2] However, in Boc-SPPS, the use of certain coupling reagents like DIC/HOBt in DMF can increase the risk.[5] The Fmoc strategy with modern coupling reagents (e.g., HATU, HBTU) typically offers superior stereoselectivity.[] |
In-Depth Look at Key Side Reactions
Diketopiperazine (DKP) Formation
DKP formation is a major side reaction that leads to yield loss and the formation of deletion impurities.[4] This occurs when the N-terminal amine of a dipeptide attacks the resin ester linkage, cleaving the dipeptide as a stable six-membered ring.[4] Sequences with proline at the second position (penultimate residue) are particularly susceptible because proline's structure facilitates the necessary cis-amide bond conformation for cyclization.[4]
The basic conditions of Fmoc deprotection create a free amine that readily initiates this attack.[2] While less common in Boc-SPPS, it can still occur during the neutralization step that follows the acidic deprotection.[4]
Experimental Protocols
Below are generalized protocols for a single cycle of proline incorporation using both strategies.
Boc-SPPS Protocol for Proline Incorporation
This protocol outlines the manual synthesis steps on a Merrifield resin.
-
Resin Preparation: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.[1]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove excess TFA and byproducts.[4]
-
Neutralization: Neutralize the protonated N-terminal amine by washing the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[5]
-
Coupling of Boc-L-proline:
-
Monitoring: Monitor the reaction's completion using a qualitative ninhydrin test. A negative result (clear beads) indicates a complete reaction.[1]
-
Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Fmoc-SPPS Protocol for Proline Incorporation
This protocol outlines the manual synthesis steps on a Wang or Rink Amide resin.
-
Resin Preparation: Swell the appropriate resin in DMF for 1-2 hours in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine and the cleaved Fmoc-adduct.[1]
-
Coupling of Fmoc-L-proline:
-
Monitoring: Monitor the reaction's completion using a qualitative ninhydrin test.[1]
-
Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.
References
Safety Operating Guide
Proper Disposal of Boc-D-Pro-OSu: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents such as Boc-D-Pro-OSu (N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester) are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not consistently available, a reliable disposal plan can be established by following general best practices for laboratory chemical waste management. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to wear the appropriate personal protective equipment (PPE). Although this compound may not be classified as a hazardous substance, it is prudent to handle all chemicals with care to minimize any potential risks.
Recommended Personal Protective Equipment (PPE) and Safety Measures:
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
All handling of solid this compound should be performed in a well-ventilated area, such as a chemical fume hood, to reduce the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are important for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C14H20N2O6 |
| Molecular Weight | 312.32 g/mol |
| Physical State | Solid |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
-
Waste Identification and Collection:
-
Solid Waste: Collect all solid waste containing this compound, including any residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
-
-
Container Labeling:
-
The waste container label must include the full chemical name, "this compound," and any relevant institutional tracking numbers.
-
Clearly indicate that it is chemical waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.
-
-
Disposal:
-
Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.
-
The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Boc-D-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Boc-D-Pro-OSu (N-α-t-Boc-D-proline N-hydroxysuccinimide ester), a reagent commonly used in peptide synthesis and bioconjugation. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Due to its nature as a reactive ester, appropriate personal protective equipment must be worn at all times when handling this compound, particularly in its solid, powdered form, to prevent inadvertent contact and inhalation.[1]
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles.[2][3][4] | Protects against accidental splashes of the powder or solutions.[1] |
| A face shield is recommended when handling larger quantities.[4][5] | Provides an additional layer of protection for the entire face.[5] | |
| Hands | Nitrile gloves.[1][2][5] | Offers chemical resistance to prevent skin contact.[1][5] Double-gloving is recommended for extra protection.[5] |
| Body | Laboratory coat.[2][5][6] | Protects skin and personal clothing from spills.[5] |
| Respiratory | N95 dust mask.[2] | Recommended when handling the solid powder to prevent inhalation.[2] All handling of the solid should ideally be performed in a chemical fume hood.[5] |
| Feet | Closed-toe shoes.[5][6] | Prevents injuries from dropped objects or spills.[5] |
Handling and Operational Plan
This compound is a moisture-sensitive compound.[5] Proper handling is crucial to prevent its degradation through hydrolysis, which would render it inactive for its intended amine-coupling reactions.[1][5]
Experimental Protocol: Handling this compound
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This critical step prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis of the reactive NHS ester.[5]
-
Weighing: Conduct the weighing of the desired amount of the compound swiftly. If possible, perform this in an environment with low humidity, such as a glove box. Minimize the compound's exposure to ambient air.
-
Dissolution: Dissolve the weighed this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use.
-
Reaction: Add the dissolved this compound solution to the reaction mixture containing the primary amine to be conjugated. The reaction should be carried out under anhydrous conditions to the extent possible.
-
Quenching (Optional): If necessary, any unreacted this compound can be quenched by adding a buffer containing a primary amine, such as Tris-buffered saline (TBS).[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to mitigate potential hazards. The primary reactivity concern for disposal is the susceptibility of the N-hydroxysuccinimide (NHS) ester group to hydrolysis.[1] Therefore, a chemical inactivation step is recommended before final disposal.[2]
Experimental Protocol: Disposal of this compound Waste
-
Chemical Inactivation (Hydrolysis): This procedure should be performed in a chemical fume hood.[2]
-
Prepare a 1 M Sodium Hydroxide (NaOH) solution.[2]
-
For liquid waste containing this compound, slowly add the 1 M NaOH solution while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[2]
-
Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis reaction is complete.[2] This process breaks the ester linkage, rendering the compound less reactive.[2]
-
-
Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M Hydrochloric Acid (HCl) solution.[2] Use pH paper to monitor the pH.[2]
-
Waste Collection:
-
Liquid Waste: Transfer the neutralized solution into a clearly labeled hazardous waste container.[2]
-
Solid Waste: Any unused solid this compound should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste.[2]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid chemical waste stream.[5]
-
-
Decontamination: Wipe down the work area and any contaminated equipment with soap and water. Dispose of any contaminated wipes in the solid chemical waste container.[2]
Safety Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
